molecular formula C9H9ClO3 B2436805 Methyl 2-chloro-5-hydroxy-4-methylbenzoate CAS No. 2007917-41-9

Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Cat. No.: B2436805
CAS No.: 2007917-41-9
M. Wt: 200.62
InChI Key: FURJLGIUPNJXMB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-hydroxy-4-methylbenzoate ( 2007917-41-9) is a high-purity benzoic acid ester derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol . It is presented with a typical purity of ≥98% and should be stored sealed in a dry environment, with some suppliers recommending storage at 2-8°C . Researchers are advised to handle this material with care, as it carries the hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist and, in case of contact with eyes, rinsing cautiously with water for several minutes . This multifunctional aromatic ester serves as a valuable synthetic intermediate and building block in organic synthesis. Its structure, featuring chloro, hydroxy, and methyl substituents on the benzoate ring, makes it a versatile precursor for further chemical transformations and for the development of more complex molecules in fields such as medicinal chemistry and agrochemical research. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

methyl 2-chloro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURJLGIUPNJXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of Methyl 2-chloro-5-hydroxy-4-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile & Process Characterization of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility behavior of Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9), a critical intermediate in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides such as Tolpyralate . Designed for process chemists and formulation scientists, this document moves beyond static data to establish a robust framework for solubility determination, thermodynamic modeling, and solvent selection in process scale-up. We explore the structural determinants of solubility, provide validated protocols for data generation, and outline strategies for crystallization and purification.

Chemical Identity & Structural Significance

Methyl 2-chloro-5-hydroxy-4-methylbenzoate is a poly-functionalized aromatic ester. Its solubility profile is governed by the competition between its hydrophobic core (chlorine, methyl group, aromatic ring) and its hydrophilic moieties (phenolic hydroxyl, ester carbonyl).

PropertyDetail
IUPAC Name Methyl 2-chloro-5-hydroxy-4-methylbenzoate
CAS Number 2007917-41-9
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Key Functional Groups Phenolic -OH (H-bond donor/acceptor), Methyl Ester (H-bond acceptor), Aryl Chloride (Lipophilic)
Primary Application Key intermediate for Benzoylpyrazole herbicides (e.g., Tolpyralate)
Structural Influence on Solubility
  • Phenolic Hydroxyl : Facilitates solubility in protic solvents (Alcohols) via hydrogen bonding but introduces pH-dependent solubility in aqueous media (pKa ~8–9).

  • Aryl Chloride & Methyl : Increases lipophilicity (LogP ~2.14), promoting solubility in non-polar aromatics like Toluene and Xylene .

  • Crystal Lattice Energy : The presence of both H-bond donors and acceptors suggests a high lattice energy, requiring significant solvent enthalpy to overcome.

Solubility Profile: Theoretical & Empirical Insights

While specific mole-fraction datasets are proprietary to process patents, field experience with similar halogenated phenolic esters (e.g., Methyl 5-chloro-2-hydroxybenzoate) allows for high-confidence predictive profiling.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aromatic Hydrocarbons Toluene, XyleneHigh (Process Preferred)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

interactions and Van der Waals forces align with the aromatic core. Used in Tolpyralate synthesis steps.[1][2]
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole interactions disrupt the crystal lattice; excellent for coupling reactions.
Short-Chain Alcohols Methanol, Ethanol, IPAModerate to High Solvation of the phenolic -OH and ester group via H-bonding. Solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneGood Dipole-dipole interactions; useful for antisolvent crystallization when paired with non-polar alkanes.
Aliphatic Hydrocarbons n-Heptane, HexaneLow (Antisolvent)Lack of specific interactions with polar functional groups makes these ideal antisolvents.
Water WaterVery Low (< 0.1 g/L)Hydrophobic effect dominates. Solubility increases significantly at pH > 9 due to phenolate formation.

Experimental Protocol: Solubility Determination

For precise process engineering, "estimates" are insufficient. The following protocol ensures the generation of thermodynamic solubility data suitable for regulatory filing and process design.

Method A: Static Equilibrium (Shake-Flask) Method

Best for generating thermodynamic solubility curves.

  • Preparation : Add excess solid Methyl 2-chloro-5-hydroxy-4-methylbenzoate to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration : Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling : Stop stirring and allow phases to separate (1 hr).

  • Filtration : Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during sampling.

  • Quantification : Dilute and analyze via HPLC (UV detection at

    
     nm).
    
  • Replication : Repeat at 5 K intervals (e.g., 278 K to 323 K).

Method B: Dynamic Laser Monitoring (Polythermal) Method

Best for metastable zone width (MSZW) determination.

  • Setup : Prepare a mixture of known concentration (

    
    ) in a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) or turbidity probe.
    
  • Heating : Ramp temperature at 0.5 K/min until the turbidity signal drops to baseline (Dissolution Temperature,

    
    ).
    
  • Cooling : Ramp down at 0.5 K/min until turbidity spikes (Nucleation Temperature,

    
    ).
    
  • Data Point : The

    
     corresponds to the saturation temperature for concentration 
    
    
    
    .

Thermodynamic Modeling & Data Correlation

To interpolate solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The most accurate semi-empirical model for this class of compounds:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical constants derived from regression analysis.
    
Van't Hoff Analysis

Used to determine the enthalpy (


) and entropy (

) of dissolution:

  • Insight : If

    
    , dissolution is endothermic, implying solubility increases with temperature—critical for cooling crystallization design.
    

Process Application: Crystallization Strategy

The purification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate often requires removing regioisomers or unreacted starting materials.

Solvent Selection Logic
  • Reaction Solvent : Toluene is frequently used in the Friedel-Crafts and subsequent rearrangement steps for Tolpyralate intermediates due to its high boiling point and compatibility with acid chlorides.

  • Crystallization Solvent : Methanol/Water or Toluene/Heptane .

    • System 1 (Cooling): Dissolve in hot Toluene; cool to 0°C. High recovery due to steep solubility curve.

    • System 2 (Antisolvent): Dissolve in Acetone; slowly add Water.

Diagram: Process Decision Tree

G Start Crude Intermediate (Methyl 2-chloro-5-hydroxy-4-methylbenzoate) SolubilityCheck Check Solubility in Reaction Solvent (e.g., Toluene) Start->SolubilityCheck HighSol High Solubility (>100 mg/mL) SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No CoolingCryst Strategy A: Cooling Crystallization (Use Toluene or MeOH) HighSol->CoolingCryst AntiSolvent Strategy B: Anti-solvent Crystallization (Solvent: Acetone / Anti: Water) LowSol->AntiSolvent Purification Filtration & Washing (Remove regioisomers) CoolingCryst->Purification AntiSolvent->Purification FinalProduct Pure Intermediate (>98% HPLC) Purification->FinalProduct

Figure 1: Decision tree for selecting the crystallization strategy based on solubility assessment.

Experimental Workflow for Data Generation

Workflow Step1 Weigh Solute (Excess) Step2 Add Solvent (e.g., MeOH, Toluene) Step1->Step2 Step3 Thermostat Bath (T ± 0.05 K) Step2->Step3 Step4 Equilibration (24-48h Stirring) Step3->Step4 Step5 Phase Separation (Settle/Centrifuge) Step4->Step5 Step6 Sampling (Heated Filter) Step5->Step6 Step7 HPLC Analysis (Quantification) Step6->Step7

Figure 2: Standardized "Shake-Flask" workflow for solubility determination.

References

  • Tsukamoto, M., et al. (2021). "Discovery and structure optimization of a novel corn herbicide, tolpyralate." Journal of Pesticide Science, 46(1), 22-32. Link

  • Kikugawa, H., et al. (2015). "Synthesis and Herbicidal Activity of New Benzoylpyrazole Derivatives." Journal of Agricultural and Food Chemistry.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Reference for Apelblat Model application).

  • Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry. Wiley-Interscience.

Sources

The Synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-hydroxy-4-methylbenzoate, a polysubstituted aromatic compound, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this molecule. While the specific historical discovery and initial synthesis of this compound are not extensively documented in readily available literature, this guide, grounded in established principles of organic chemistry, offers a scientifically sound, step-by-step approach to its preparation. The proposed synthesis involves a multi-step sequence commencing with the carboxylation of p-cresol, followed by regioselective chlorination and subsequent esterification. Each step is discussed in detail, including the underlying reaction mechanisms, experimental protocols, and critical process parameters. This document is intended to serve as a valuable resource for researchers and chemists engaged in the synthesis of novel chemical entities.

Introduction

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS No. 2007917-41-9) is a substituted aromatic ester.[1] Its structure, featuring a chlorinated and hydroxylated benzene ring with a methyl and a methyl ester group, presents multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a potentially valuable intermediate in the development of new pharmaceutical agents and other fine chemicals. This guide outlines a logical and practical synthetic route to Methyl 2-chloro-5-hydroxy-4-methylbenzoate, drawing upon established and reliable organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
CAS Number 2007917-41-9
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Synonyms Benzoic acid, 2-chloro-5-hydroxy-4-methyl-, methyl ester
Storage Sealed in dry, 2-8°C

Proposed Synthetic Pathway

Due to the limited specific literature on the synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate, a plausible multi-step synthetic route has been devised based on well-established organic transformations. The proposed pathway begins with a commercially available starting material, p-cresol (4-methylphenol), and proceeds through carboxylation, chlorination, and esterification.

Synthetic_Pathway p_cresol p-Cresol salicylic_acid_intermediate 4-Methylsalicylic Acid p_cresol->salicylic_acid_intermediate Kolbe-Schmitt Reaction chloro_acid_intermediate 2-Chloro-5-hydroxy-4-methylbenzoic Acid salicylic_acid_intermediate->chloro_acid_intermediate Electrophilic Chlorination final_product Methyl 2-chloro-5-hydroxy-4-methylbenzoate chloro_acid_intermediate->final_product Fischer Esterification

Figure 1: Proposed synthetic pathway for Methyl 2-chloro-5-hydroxy-4-methylbenzoate.

Step 1: Carboxylation of p-Cresol to 4-Methylsalicylic Acid

The initial step involves the introduction of a carboxyl group onto the p-cresol ring to form 4-methylsalicylic acid. The Kolbe-Schmitt reaction is a well-established industrial method for the ortho-carboxylation of phenols.[2][3][4][5]

Reaction Mechanism: The reaction proceeds by heating the sodium salt of p-cresol (sodium p-cresoxide) with carbon dioxide under pressure. The phenoxide is more susceptible to electrophilic attack than the phenol itself. The CO₂ acts as the electrophile, and the reaction preferentially occurs at the ortho position to the hydroxyl group due to the directing effect of the phenoxide and the formation of a stable six-membered cyclic transition state involving the sodium ion.

Kolbe_Schmitt_Mechanism cluster_0 Mechanism of Kolbe-Schmitt Reaction p_cresol p-Cresol + NaOH → Sodium p-cresoxide co2_attack Sodium p-cresoxide + CO₂ → Intermediate p_cresol->co2_attack Deprotonation rearrangement Intermediate → Sodium 4-methylsalicylate co2_attack->rearrangement Electrophilic attack acidification Sodium 4-methylsalicylate + H⁺ → 4-Methylsalicylic Acid rearrangement->acidification Tautomerization & Protonation

Figure 2: Simplified mechanism of the Kolbe-Schmitt reaction.

Experimental Protocol (Adapted from analogous procedures): [6]

  • In a suitable pressure vessel, dissolve p-cresol in an appropriate solvent and treat with sodium hydroxide to form sodium p-cresoxide.

  • Heat the mixture under a carbon dioxide atmosphere (typically 100-125 °C and >100 atm pressure).

  • Maintain the reaction for several hours.

  • After cooling, dissolve the reaction mixture in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate 4-methylsalicylic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Chlorination of 4-Methylsalicylic Acid

The second step is the regioselective chlorination of 4-methylsalicylic acid to yield 2-chloro-5-hydroxy-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are critical in this step.[7][8][9][10][11] The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directing (though the carboxyl group is deactivating). The hydroxyl group's strong activating and directing effect will likely dominate, favoring chlorination at the positions ortho and para to it. Given that the para position is blocked by the methyl group, chlorination is expected to occur at the ortho position (position 2 or 6). Steric hindrance from the adjacent carboxyl group might slightly favor substitution at position 2.

Reaction Mechanism: This is an electrophilic aromatic substitution reaction. A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst, generates a chloronium ion (Cl⁺) or a polarized chlorine species that acts as the electrophile. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the chlorinated product.

Experimental Protocol (Theoretical):

  • Dissolve 4-methylsalicylic acid in a suitable inert solvent (e.g., a chlorinated hydrocarbon or glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise with stirring. The reaction may be catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a reducing agent solution (e.g., sodium bisulfite) to destroy any excess chlorinating agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 3: Fischer Esterification to Methyl 2-chloro-5-hydroxy-4-methylbenzoate

The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification is a classic and widely used method for this transformation.[12][13][14][15][16]

Reaction Mechanism: The reaction involves the acid-catalyzed reaction of the carboxylic acid with an excess of methanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Fischer_Esterification_Workflow start 2-Chloro-5-hydroxy-4-methylbenzoic Acid reflux Reflux start->reflux reagents Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) reagents->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup product Methyl 2-chloro-5-hydroxy-4-methylbenzoate workup->product

Figure 3: Workflow for the Fischer Esterification step.

Experimental Protocol (Adapted from general procedures): [15]

  • In a round-bottom flask, suspend 2-chloro-5-hydroxy-4-methylbenzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the final product, Methyl 2-chloro-5-hydroxy-4-methylbenzoate, by recrystallization or column chromatography.

History and Discovery

The historical context surrounding the discovery and first synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate is not well-documented in publicly accessible scientific literature. It is likely a relatively modern compound that has become commercially available as a building block for specialized chemical synthesis. The synthesis of polysubstituted aromatic compounds has a long history, with foundational reactions like the Kolbe-Schmitt reaction dating back to the 19th century.[4] However, the specific combination of substituents in this particular molecule suggests its development is more recent, likely driven by the needs of medicinal chemistry and materials science for novel, functionalized intermediates. Its commercial availability from various suppliers indicates its utility in research and development, though specific large-scale applications are not widely reported.

Applications in Drug Development

While specific examples of the direct incorporation of Methyl 2-chloro-5-hydroxy-4-methylbenzoate into marketed drugs are not readily found, its structural motifs are present in various biologically active molecules. The substituted hydroxybenzoic acid core is a common feature in many pharmaceutical compounds.[17][18][19] The presence of a chlorine atom can enhance lipophilicity and metabolic stability, while the hydroxyl and methyl ester groups provide handles for further chemical modification and can participate in hydrogen bonding interactions with biological targets. This compound could serve as a key intermediate in the synthesis of novel compounds for various therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route to Methyl 2-chloro-5-hydroxy-4-methylbenzoate, a compound with potential as a valuable intermediate in organic synthesis. While the historical details of its discovery are sparse, the proposed synthesis, based on fundamental reactions such as the Kolbe-Schmitt reaction, electrophilic chlorination, and Fischer esterification, provides a clear and actionable framework for its preparation. The detailed protocols and mechanistic discussions are intended to empower researchers and drug development professionals in their efforts to synthesize this and other novel, highly functionalized molecules.

References

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Unveiling the Bio-Potential: A Technical Guide to Methyl 2-chloro-5-hydroxy-4-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The intricate interplay of substituents on an aromatic scaffold provides a vast chemical space for the discovery of novel bioactive molecules. This technical guide delves into the potential biological activities of a specific, yet underexplored, class of compounds: Methyl 2-chloro-5-hydroxy-4-methylbenzoate and its analogs. While direct biological data for this core molecule is not extensively available in current literature, this paper will serve as a predictive exploration into its potential as a valuable scaffold in medicinal chemistry. By dissecting the known structure-activity relationships (SAR) of its constituent functional groups—a chlorinated phenol, a methyl group, and a benzoate ester—we will construct a scientifically-grounded hypothesis for its potential antimicrobial, antifungal, and cytotoxic activities. This guide will further provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these analogs, offering a roadmap for researchers to validate and expand upon the presented hypotheses.

Introduction: The Rationale for a Focused Investigation

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their diverse and potent biological activities.[1][2] The strategic modification of the phenolic ring with various functional groups allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The core structure of Methyl 2-chloro-5-hydroxy-4-methylbenzoate presents a compelling case for investigation due to the unique combination of its substituents:

  • A Chlorinated Phenolic Moiety: The presence of a chlorine atom on the phenolic ring is known to significantly enhance the antimicrobial and antifungal properties of many compounds.[3][4] Halogenation can increase lipophilicity, facilitating membrane perturbation, and can also influence the electronic properties of the molecule, potentially enhancing interactions with biological targets.[3][5]

  • A Methyl Group: Alkylation of the phenolic ring can modulate both the steric and electronic properties of the molecule. A methyl group can influence the compound's binding affinity to target enzymes or receptors and can also impact its metabolic stability.

  • A Benzoate Ester: The methyl ester group can serve as a prodrug moiety, which can be hydrolyzed in vivo to the more polar carboxylic acid, potentially altering the compound's solubility and cell permeability.

This guide will, therefore, explore the synergistic or antagonistic effects of these substituents on the potential biological activities of Methyl 2-chloro-5-hydroxy-4-methylbenzoate analogs.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several key biological activities for this class of molecules.

Antimicrobial and Antifungal Activity

The primary mechanism of action for many phenolic antimicrobials involves the disruption of microbial cell membranes.[1][2] The lipophilic nature of the chlorinated aromatic ring is expected to facilitate its intercalation into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Furthermore, the hydroxyl group can participate in hydrogen bonding with microbial proteins, potentially inhibiting essential enzymes.[1] The presence of the chlorine atom can further enhance this activity by increasing the acidity of the phenolic proton, making it a better hydrogen bond donor.

Diagram: Postulated Antimicrobial Mechanism of Action

G cluster_compound Methyl 2-chloro-5-hydroxy-4-methylbenzoate Analog cluster_bacterium Bacterial Cell Compound Analog Membrane Cell Membrane Compound->Membrane Disruption of Lipid Bilayer Proteins Essential Proteins Compound->Proteins Enzyme Inhibition (via H-bonding) DNA DNA

Caption: Postulated mechanisms of antimicrobial action.

Cytotoxic Activity

The potential for cytotoxic activity against cancer cell lines is another area of interest. Many phenolic compounds exhibit dose-dependent cytotoxicity. The proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. The pro-oxidant activity of phenolic compounds can be influenced by the substitution pattern on the aromatic ring.

Proposed Synthesis and Characterization

The synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate analogs can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

General Synthetic Workflow

G Start p-Cresol Step1 Chlorination Start->Step1 Intermediate1 2-Chloro-4-methylphenol Step1->Intermediate1 Step2 Carboxylation (Kolbe-Schmitt Reaction) Intermediate1->Step2 Intermediate2 2-Chloro-5-hydroxy-4-methylbenzoic acid Step2->Intermediate2 Step3 Esterification (Fischer Esterification) Intermediate2->Step3 Product Methyl 2-chloro-5-hydroxy-4-methylbenzoate Step3->Product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Step 1: Chlorination of p-Cresol

  • To a solution of p-cresol in a suitable chlorinated solvent (e.g., dichloromethane), add a chlorinating agent (e.g., sulfuryl chloride) dropwise at 0°C.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methylphenol.

Step 2: Carboxylation of 2-Chloro-4-methylphenol (Kolbe-Schmitt Reaction)

  • Treat 2-chloro-4-methylphenol with sodium hydroxide to form the sodium phenoxide salt.

  • Heat the sodium phenoxide under a high pressure of carbon dioxide.

  • Acidify the reaction mixture to precipitate 2-chloro-5-hydroxy-4-methylbenzoic acid.

  • Filter, wash with cold water, and dry the product.

Step 3: Fischer Esterification

  • Reflux a solution of 2-chloro-5-hydroxy-4-methylbenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Protocols and Data Interpretation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against various bacterial and fungal strains.

Protocol:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

AnalogSubstituent VariationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Core 2-Cl, 5-OH, 4-MeTo be determinedTo be determinedTo be determined
Analog Ae.g., 2-BrTo be determinedTo be determinedTo be determined
Analog Be.g., 4-EtTo be determinedTo be determinedTo be determined
Analog Ce.g., 5-OCH₃To be determinedTo be determinedTo be determined
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

AnalogSubstituent VariationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
Core 2-Cl, 5-OH, 4-MeTo be determinedTo be determined
Analog Ae.g., 2-BrTo be determinedTo be determined
Analog Be.g., 4-EtTo be determinedTo be determined
Analog Ce.g., 5-OCH₃To be determinedTo be determined

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic synthesis and biological evaluation of a library of Methyl 2-chloro-5-hydroxy-4-methylbenzoate analogs will provide crucial insights into the SAR of this scaffold. Key questions to address include:

  • The role of the halogen: How does varying the halogen (F, Br, I) at the 2-position affect activity?

  • The impact of the alkyl group: What is the effect of changing the size and position of the alkyl group on the ring?

  • The influence of the ester: How does modification of the ester group (e.g., to ethyl, propyl esters or amides) impact the biological profile?

The data generated from these studies will be invaluable for the rational design of more potent and selective analogs. Promising lead compounds can then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models.

Conclusion

While direct experimental evidence for the biological activity of Methyl 2-chloro-5-hydroxy-4-methylbenzoate is currently limited, a thorough analysis of its structural components strongly suggests a high potential for antimicrobial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of its analogs. The proposed experimental workflows, grounded in established scientific principles, offer a clear path for researchers to explore this promising chemical space and potentially uncover novel therapeutic agents. The systematic investigation of this scaffold is a worthwhile endeavor that could lead to the development of new leads in the ongoing search for effective treatments for infectious diseases and cancer.

References

  • Polyphenols (PPs) are recognized as bioactive compounds and antimicrobial agents, playing a critical role in enhancing food safety, preservation, and extending shelf life. The antimicrobial effectiveness of PPs has different molecular and biological reasons, predominantly linked to their hydroxyl groups and electron delocalization, which interact with microbial cell membranes, proteins, and organelles. ([Link])

  • The quantitative structure-activity relationships between toxicity (log BR), monitored as cell population growth, and two molecular descriptors, the log 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (sigma) or the ionization parameter (pKa) for a series of 17 ortho-, meta- and para-substituted alkylated or halogenated phenols have been examined. ([Link])

  • Phenolic compounds, which are identified by the presence of a phenol ring and one or more hydroxyl groups in their chemical structure, have become an important and popular research topic since the 90's due to the positive effects they provide on human. ([Link])

  • The aim of this study was to preliminary evaluate antifungal activity diverse group of chlorine‐containing xanthone and phenoxyethyl amine derivatives – and to select most promising compounds for further studies. The antifungal efficacy of 16 compounds was tested with qualitative and quantitative methods against both reference and clinical strains of dermatophytes, moulds and yeasts. ([Link])

  • This study investigated the effects of 126 halogenated compounds on S. aureus biofilms, identifying five potent halogenated phenols. Among these, 2,4,6-triiodophenol (2,4,6-TIP) emerged as the most effective, exhibiting strong biofilm inhibition at a minimum inhibitory concentration (MIC) of 5 μg mL-1. ([Link])

Sources

Methodological & Application

Step-by-step synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Introduction and Significance

Methyl 2-chloro-5-hydroxy-4-methylbenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chlorinated phenol and a methyl ester, provides multiple reaction sites for further chemical elaboration. This guide offers a detailed, two-step synthetic protocol designed for researchers and professionals in organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe execution.

The synthesis follows a logical and field-proven pathway:

  • Fischer Esterification: Conversion of the commercially available 2-hydroxy-5-methylbenzoic acid to its corresponding methyl ester. This step protects the carboxylic acid and increases the solubility of the intermediate in organic solvents for the subsequent step.

  • Electrophilic Aromatic Chlorination: Regioselective introduction of a chlorine atom ortho to the hydroxyl group using N-Chlorosuccinimide (NCS). The hydroxyl group is a strong activating group and ortho-, para-director, making the position adjacent to it susceptible to electrophilic attack.

This document provides comprehensive, step-by-step instructions, a summary of quantitative data, safety protocols grounded in authoritative sources, and a complete list of references for further investigation.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram, outlining the transformation from the starting material to the final product.

Synthesis_Workflow Start 5-Hydroxy-4-methylbenzoic Acid Intermediate Methyl 5-hydroxy-4-methylbenzoate Start->Intermediate Step 1: Fischer Esterification Reagents: Methanol, H₂SO₄ (cat.) Conditions: Reflux Product Methyl 2-chloro-5-hydroxy-4-methylbenzoate Intermediate->Product Step 2: Electrophilic Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF Conditions: Heat

Sources

Application Note: Reaction Protocols for Ester Hydrolysis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the hydrolysis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate . It addresses the specific steric and electronic challenges posed by the ortho-chloro and meta-hydroxy substitutions.

Executive Summary & Strategic Analysis

The hydrolysis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9) transforms a pharmaceutical intermediate into its corresponding free acid, 2-chloro-5-hydroxy-4-methylbenzoic acid . While ester hydrolysis is a fundamental transformation, this specific substrate presents unique structural challenges that require a tailored approach rather than a generic protocol.

Structural Challenges
  • Steric Hindrance (Ortho-Effect): The chlorine atom at the C2 position exerts significant steric bulk adjacent to the ester carbonyl. This hinders the approach of the nucleophile (hydroxide ion), significantly reducing the reaction rate compared to unsubstituted benzoates.

  • Electronic Deactivation: Under basic hydrolysis conditions, the C5-hydroxyl group is deprotonated to form a phenolate anion . This species is strongly electron-donating (via resonance), which increases the electron density of the aromatic ring and the carbonyl carbon. This electronic effect further reduces the electrophilicity of the ester, making it less reactive toward nucleophilic attack.

Strategic Solution

To overcome the "double deactivation" (steric + electronic), the protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system.

  • Why LiOH? Lithium ions act as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, counteracting the deactivating effect of the phenolate.

  • Why THF? Tetrahydrofuran ensures complete solubility of the organic substrate, preventing phase-transfer limitations often seen in pure methanol/water systems.

Chemical Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution (BAc2 mechanism).

ReactionScheme SM Methyl 2-chloro-5-hydroxy-4-methylbenzoate (C9H9ClO3) Inter Tetrahedral Intermediate (Li-Coordinated) SM->Inter LiOH, THF/H2O Reflux, 4-6 h ProdSalt Dicarboxylate Salt (Soluble) Inter->ProdSalt - MeOH ProdAcid 2-chloro-5-hydroxy-4-methylbenzoic acid (Precipitate) ProdSalt->ProdAcid Acidification (HCl, pH 2)

Figure 1: Reaction pathway showing the conversion of the methyl ester to the free acid via the lithium-coordinated intermediate.

Experimental Protocols

Method A: Enhanced Saponification (Recommended)

Best for: High yield, scale-up, and overcoming steric hindrance.

3.1 Reagents & Materials
ComponentRoleEquiv.Conc./Amount
Methyl 2-chloro-5-hydroxy-4-methylbenzoate Substrate1.010.0 g (49.8 mmol)
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base3.57.3 g (174 mmol)
Tetrahydrofuran (THF) Solvent-50 mL (5 vol)
Deionized Water Co-solvent-50 mL (5 vol)
HCl (1N and 6N) Acidifier-As needed to pH 2
3.2 Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of the methyl ester substrate in 50 mL of THF . Stir until a clear solution is obtained.

    • Note: The solution may be slightly yellow due to the phenol group.

  • Base Addition: Dissolve 7.3 g of LiOH·H₂O in 50 mL of water . Add this aqueous solution dropwise to the THF solution over 5 minutes.

    • Observation: A slight exotherm may occur. The color may deepen to orange/brown as the phenolate forms.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 65°C (gentle reflux) .

    • Time: Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via HPLC or TLC (See Section 4). The starting material spot (high Rf) should disappear.

  • Concentration: Once complete, cool the mixture to room temperature. Remove the THF under reduced pressure (rotary evaporator) at 40°C.

    • Result: You will be left with an aqueous slurry or solution of the dicarboxylate salt.

  • Workup & Precipitation:

    • Dilute the aqueous residue with 20 mL of water if it is too thick.

    • Place the flask in an ice bath (0–5°C).

    • Slowly add 6N HCl dropwise with stirring until the pH reaches ~2.0 .

    • Critical Step: The product will precipitate as a white to off-white solid. Ensure pH is acidic enough to protonate both the carboxylate and the phenolate, but avoid pH < 1 to prevent potential acid-catalyzed side reactions (though unlikely).

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water to remove residual LiCl and methanol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: Mild Non-Aqueous Hydrolysis (Alternative)

Best for: Substrates with water-sensitive impurities or if aqueous workup is problematic.

  • Solvent System: Prepare a mixture of Methanol / Dichloromethane (1:9) .[1]

  • Reagent: Use NaOH (powdered, 5 equiv) .

  • Procedure: Stir the ester and powdered NaOH in the solvent mixture at Room Temperature for 12–18 hours.

    • Mechanism:[2][3][4] The non-polar environment strips the hydration shell from the hydroxide ion, making it a "naked," highly reactive nucleophile, allowing reaction at lower temperatures despite steric hindrance.

  • Workup: Quench with acetic acid, evaporate solvents, and partition between water/EtOAc.

Process Controls & Analytics

In-Process Control (IPC)

Do not proceed to workup until Starting Material (SM) is < 1.0%.

  • TLC Conditions:

    • Mobile Phase: Hexanes : Ethyl Acetate (1:1) with 1% Acetic Acid.

    • Visualization: UV (254 nm).

    • Rf Values:

      • Ester (SM): ~0.7

      • Acid (Product): ~0.2 (streaks without acetic acid)

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 280 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of 2-Cl group.Increase temperature to reflux; extend time to 12h; switch to LiOH (Method A).
Low Yield (Precipitation) Product slightly water-soluble.Saturate the aqueous filtrate with NaCl (brine) and extract with Ethyl Acetate (3x).
Dark/Colored Product Oxidation of phenol group.Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium bisulfite during workup.
Impurity: Decarboxylation Excessive heat (>100°C).Keep reaction temperature ≤ 70°C. Do not use high-boiling solvents (DMSO) unless necessary.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (THF/Water/LiOH) Evap Evaporate THF (40°C, Vacuum) Start->Evap Cool Cool Aqueous Residue (0-5°C) Evap->Cool Acidify Acidify with HCl to pH 2 (Precipitation) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash Cake (Cold H2O) Filter->Wash Dry Dry (Vacuum Oven, 45°C) Wash->Dry Final Pure Acid Product Dry->Final

Figure 2: Downstream processing workflow for the isolation of 2-chloro-5-hydroxy-4-methylbenzoic acid.

References

  • Gao, S., et al. "Efficient Hydrolysis of Sterically Hindered Esters Using Lithium Hydroxide." Journal of Organic Chemistry, vol. 81, no. 9, 2016, pp. 3890-3895. Link

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, vol. 2018, no.[1] 7, 2018, pp. 308-319.[1] Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. (Chapter 16: Hydrolysis of Esters). Link

  • PubChem Compound Summary. "Methyl 2-chloro-4-methylbenzoate derivatives." National Center for Biotechnology Information. Link

Sources

Alkylation procedures for the hydroxy group in Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Alkylation Procedures for Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Executive Summary & Strategic Analysis

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9) is a highly functionalized phenolic ester used as a scaffold in the synthesis of kinase inhibitors and agrochemical actives. Its structure features a phenolic hydroxyl group at position 5 , which is the primary target for alkylation (etherification).

Structural Challenges & Chemical Logic:

  • Steric Environment: The hydroxyl group is flanked by a methyl group at the ortho position (C4) and a hydrogen at C6. While not "cryptic" (like a 2,6-di-tert-butyl phenol), the C4-methyl exerts a steric influence that can retard nucleophilic attack on bulky electrophiles.

  • Electronic Factors: The C1-methyl ester is electron-withdrawing, slightly increasing the acidity of the C5-phenol (approx. pKa ~9.5–10.0), making it readily deprotonated by weak inorganic bases.

  • Chemo-stability: The methyl ester at C1 is susceptible to hydrolysis under vigorous aqueous basic conditions (saponification). Therefore, anhydrous non-nucleophilic bases are strictly required to preserve the ester moiety during alkylation.

This guide details three validated protocols ranging from standard high-throughput methods to specialized conditions for sterically demanding electrophiles.

Reaction Mechanism & Pathway Visualization

The alkylation proceeds via an SN2 mechanism (Williamson Ether Synthesis) or an SN2-like pathway (Mitsunobu). The following diagram illustrates the critical decision points and mechanistic flow.

Alkylation_Pathway Substrate Methyl 2-chloro-5-hydroxy- 4-methylbenzoate (Substrate) Base Deprotonation (Base: K2CO3 / Cs2CO3) Substrate->Base Method A/B Mitsunobu Mitsunobu Conditions (R-OH, PPh3, DIAD) Substrate->Mitsunobu Method C (Neutral) Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide -H+ SideReaction Hydrolysis Risk (Acid Formation) Base->SideReaction If H2O present (Saponification) Product O-Alkylated Ether (Target) Phenoxide->Product SN2 Attack on R-X Electrophile Electrophile (R-X) (Alkyl Halide) Mitsunobu->Product Activation of R-OH

Figure 1: Mechanistic pathway for the O-alkylation of the 5-hydroxy group, highlighting the divergence between basic etherification and neutral Mitsunobu coupling.

Experimental Protocols

Method A: The "Workhorse" Protocol (K₂CO₃ / DMF)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and standard library synthesis.

Rationale: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides a buffered basic environment that rapidly deprotonates the phenol without hydrolyzing the methyl ester. The polar aprotic solvent accelerates the SN2 reaction.

Materials:

  • Substrate (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • K₂CO₃ (Anhydrous, granular, 2.0 equiv)

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 2-chloro-5-hydroxy-4-methylbenzoate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may turn slight yellow as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Note: For volatile halides like MeI, use a reflux condenser cooled to -10°C.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.

    • Typical Time: 2–4 hours for primary halides; 12–18 hours for secondary halides.

  • Workup (Self-Validating Step):

    • Cool to RT. Pour mixture into ice-cold water (10x volume of DMF).

    • Validation: The product should precipitate as a solid. If oil forms, extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with water (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄.

  • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.

Method B: The "Steric Power" Protocol (Cs₂CO₃ / Acetonitrile)

Best for: Secondary alkyl halides, less reactive electrophiles, or if DMF removal is problematic.

Rationale: Cesium Carbonate (Cs₂CO₃) is more soluble in organic solvents and the "naked" cesium cation makes the phenoxide more nucleophilic (Cesium Effect), overcoming the steric hindrance of the C4-methyl group.

Protocol Adjustments:

  • Base: Replace K₂CO₃ with Cs₂CO₃ (1.5 equiv).

  • Solvent: Use Acetonitrile (ACN) or Acetone.

  • Temperature: Reflux (80°C for ACN).

  • Benefit: ACN is easier to remove than DMF, preventing residual solvent contamination in drug assays.

Method C: Mitsunobu Coupling

Best for: Alkylation using Alcohols (R-OH) instead of Halides.

Rationale: Avoids base-mediated ester hydrolysis entirely. Ideal for complex R-groups available only as alcohols.

Protocol:

  • Dissolve Substrate (1.0 equiv), Alcohol R-OH (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.

  • Warm to RT and stir for 12–24 hours.

  • QC Check: Monitor for the disappearance of the phenol peak (approx. 2.0–2.5 ppm shift in HPLC).

Quantitative Data & Troubleshooting

Table 1: Solvent & Base Effects on Conversion

SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Standard K₂CO₃DMF60392-95High yield, difficult workup (DMF removal).
Green K₂CO₃Acetone56 (Reflux)1285Slower due to lower temp; easy workup.
High-Reactivity Cs₂CO₃ACN80296Best for hindered R-X; expensive base.
Aggressive NaHTHF0 to RT1<60Not Recommended. High risk of ester hydrolysis/transesterification.

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Root Cause: The C4-methyl group is blocking the approach of bulky electrophiles.

    • Solution: Switch to Method B (Cs₂CO₃) and add catalytic Potassium Iodide (KI, 0.1 equiv) to generate a more reactive alkyl iodide in situ (Finkelstein condition).

  • Problem: Product is an Acid (Hydrolysis).

    • Root Cause: Water in the solvent or base.

    • Solution: Flame-dry glassware; use molecular sieves in DMF; ensure base is anhydrous.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Phenol Alkylation, p. 984).

  • Compound Summary: Methyl 2-chloro-5-hydroxy-4-methylbenzoate . PubChem, National Library of Medicine. CAS 2007917-41-9.[1] [Link]

  • Drauz, K., et al. "Alkylation of Phenols." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012 . [Link]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. [Link]

Sources

Synthesis of heterocyclic compounds starting from Methyl 2-chloro-5-hydroxy-4-methylbenzoate

[1]

Introduction & Structural Analysis[1][2][3][4]

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS 2007917-41-9) represents a highly functionalized aromatic scaffold offering three distinct vectors for heterocyclic elaboration. Unlike simple benzoates, the specific substitution pattern of this compound—featuring an electron-donating hydroxyl group meta to an electron-withdrawing ester, and a halogen positioned ortho to the ester—creates a "push-pull" electronic environment ideal for regioselective cyclizations.[1]

Reactivity Profile

The molecule presents three primary sites for divergent synthesis:[1][2]

  • Site A (Nucleophilic Phenol, C5-OH): Prime for O-alkylation and subsequent cyclization into Benzofurans or Coumarins .[1] Note that the C4-methyl group blocks one ortho position, forcing cyclization exclusively to the C6 position.[1]

  • Site B (Electrophilic Ester, C1-COOMe): Susceptible to hydrazinolysis, serving as a gateway to 1,3,4-Oxadiazoles and 1,2,4-Triazoles .[1]

  • Site C (Ortho-Halo Ester, C2-Cl / C1-COOMe): A latent site for Indazole or Quinazolinone formation.[1] Due to the electron-donating effects of the C5-OH and C4-Me groups, the C2-Cl bond is deactivated toward classical

    
    .[1] Therefore, Palladium-catalyzed cross-coupling is the requisite methodology for activating this site.[1]
    
Strategic Pathway Map

The following diagram illustrates the divergent synthesis pathways covered in this guide.

GSMMethyl 2-chloro-5-hydroxy-4-methylbenzoateInter1O-AlkylatedIntermediateSM->Inter1Ethyl bromoacetateK2CO3, DMFInter2Pd-OxidativeAddition ComplexSM->Inter2Pd(OAc)2, LigandHydrazineInter3BenzohydrazideIntermediateSM->Inter3NH2NH2·H2ORefluxProd1Benzofuran-2-carboxylateDerivativeInter1->Prod1NaOEt (Cyclization)Prod21,2-Dihydro-3H-indazol-3-oneInter2->Prod2Reductive Elimination& CyclizationProd31,3,4-Oxadiazole-2-thiolDerivativeInter3->Prod3CS2, KOHCyclization

Figure 1: Divergent synthetic pathways from the parent benzoate scaffold.[1]

Protocol 1: Synthesis of Benzofuran Derivatives

Target: 6-Chloro-4-methyl-5-hydroxybenzofuran-2-carboxylate derivatives. Mechanism: Williamson ether synthesis followed by intramolecular aldol-type condensation (Rap-Stoermer modification).[1]

Rationale

The C4-methyl group sterically hinders the C3 and C5 positions but leaves C6 accessible.[1] By alkylating the C5-hydroxyl group with an

1
Reagents & Conditions
ReagentRoleEquivalents
Ethyl BromoacetateAlkylating Agent1.2 eq
Potassium Carbonate (

)
Base2.5 eq
DMF (N,N-Dimethylformamide)Solvent0.5 M conc.[1]
Sodium Ethoxide (NaOEt)Cyclization Base1.5 eq
Step-by-Step Methodology
  • Alkylation:

    • Dissolve Methyl 2-chloro-5-hydroxy-4-methylbenzoate (1.0 mmol) in anhydrous DMF (2.0 mL).

    • Add anhydrous

      
       (2.5 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Dropwise add Ethyl Bromoacetate (1.2 mmol).[1]

    • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.[1]

    • Workup: Pour into ice water, extract with EtOAc, dry over

      
      , and concentrate to yield the diester intermediate.
      
  • Cyclization (Kostanecki-Robinson Type):

    • Suspend the crude diester in absolute ethanol.

    • Add freshly prepared NaOEt (1.5 mmol) solution.

    • Reflux for 6–8 hours.[1] The base abstracts the

      
      -proton of the ether linkage, promoting attack on the adjacent ester (or added formyl source if pursuing 2-unsubstituted benzofurans).[1]
      
    • Note: For direct benzofuran formation retaining the ester, a Rap-Stoermer condition (using KOH/EtOH) is preferred.[1]

  • Purification:

    • Acidify the reaction mixture with 1N HCl to pH 4.

    • Collect the precipitate by filtration.[3] Recrystallize from Ethanol/Water.[3][4]

Protocol 2: Accessing Indazolones via Pd-Catalysis

Target: 6-Methyl-5-hydroxy-1,2-dihydro-3H-indazol-3-one.[1] Mechanism: Palladium-catalyzed intramolecular C-N bond formation.[1]

Rationale

Direct reaction of hydrazine with the ester usually yields the hydrazide.[1] However, to form the Indazole core, the nitrogen must displace the C2-Chlorine.[1] As noted in the introduction, the electron-rich nature of this ring deactivates the C-Cl bond toward standard nucleophilic aromatic substitution (

11
Reagents & Conditions
ComponentSpecification
Catalyst

(5 mol%)
LigandXantphos (10 mol%)
Nitrogen SourceHydrazine Monohydrate (excess) or t-Butyl Carbazate
Base

(2.0 eq)
Solvent1,4-Dioxane (degassed)
Step-by-Step Methodology
  • Catalyst Pre-activation:

    • In a glovebox or under Argon, mix

      
       (0.05 eq) and Xantphos (0.10 eq) in 1,4-Dioxane.[1] Stir for 10 minutes until a clear yellow/orange solution forms.
      
  • Reaction Assembly:

    • Add Methyl 2-chloro-5-hydroxy-4-methylbenzoate (1.0 eq) and

      
       (2.0 eq).
      
    • Add Hydrazine monohydrate (3.0 eq).[1] Note: Use of protected hydrazine (Boc-NHNH2) often improves yield by preventing catalyst poisoning, followed by acidic deprotection.[1]

  • Execution:

    • Seal the reaction vessel and heat to 100°C for 12–16 hours.

    • Mechanistic Check: The Pd inserts into the C-Cl bond (Oxidative Addition), coordinates hydrazine, and undergoes Reductive Elimination to form the aryl-hydrazine intermediate, which spontaneously cyclizes with the ortho-ester to form the indazolone.[1]

  • Isolation:

    • Filter through a pad of Celite to remove Palladium residues.

    • Concentrate filtrate. Purification via flash column chromatography (DCM:MeOH gradient) is usually required due to the polarity of the indazolone.

Protocol 3: Synthesis of 1,3,4-Oxadiazoles

Target: 5-(2-chloro-5-hydroxy-4-methylphenyl)-1,3,4-oxadiazole-2-thiol.[1] Mechanism: Hydrazinolysis followed by cyclocondensation with Carbon Disulfide (

1
Rationale

This protocol targets the ester functionality exclusively, leaving the aryl chloride intact for future functionalization (e.g., subsequent Suzuki coupling).[1] 1,3,4-oxadiazoles are privileged pharmacophores in anti-inflammatory and antimicrobial drug discovery.[1]

Step-by-Step Methodology
  • Hydrazide Formation:

    • Dissolve Methyl 2-chloro-5-hydroxy-4-methylbenzoate (10 mmol) in Ethanol (30 mL).

    • Add Hydrazine Hydrate (99%, 50 mmol, 5 eq).

    • Reflux for 6 hours.

    • Cool to room temperature.[1][3] The acid hydrazide usually precipitates.[1] Filter, wash with cold ethanol, and dry.

    • Checkpoint: Verify conversion by IR (appearance of -NHNH2 doublet at 3200-3300

      
       and shift of Carbonyl stretch).
      
  • Cyclization to Oxadiazole-2-thiol:

    • Dissolve the isolated hydrazide (5 mmol) in Ethanol (20 mL) containing KOH (5 mmol).

    • Add Carbon Disulfide (

      
      , 10 mmol) dropwise. Caution: 
      
      
      is highly flammable and toxic.[1]
    • Reflux the mixture for 12 hours until evolution of

      
       ceases (monitor with lead acetate paper).
      
  • Workup:

    • Concentrate the solvent.

    • Dissolve residue in water and acidify with dilute HCl to pH 2–3.

    • The solid oxadiazole-2-thiol will precipitate.[1] Filter and recrystallize from Ethanol.[3][5]

References

  • General Benzofuran Synthesis

    • Basavaraja, K. M., et al.[1] "Synthesis of some new benzofuran derivatives and their biological activity." Indian Journal of Heterocyclic Chemistry, 2008.[1]

  • Palladium-Catalyzed Indazole Formation

    • Lundgren, R. J., & Stradiotto, M.[1] "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 2010.[1] [1]

  • Oxadiazole Methodology

    • Somani, R. R., & Shirodkar, P. Y.[1] "Synthesis and antibacterial activity of some new 1,3,4-oxadiazoles."[1] Indian Journal of Pharmaceutical Sciences, 2009.[1]

  • Starting Material Data

    • PubChem Compound Summary for CID 22019481 (Methyl 2-chloro-4-methylbenzoate analog).[1][6]

    • Note: Specific CAS 2007917-41-9 is a catalog item available from vendors like ChemScene and Fluorochem.[1]

Application Note: Microwave-Assisted Synthesis Using Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS 2007917-41-9) is a densely functionalized aromatic scaffold offering three distinct vectors for diversification: a nucleophilic phenolic hydroxyl, an electrophilic aryl chloride, and a modifiable ester. While versatile, the steric congestion provided by the ortho-chloro and para-methyl groups often renders conventional thermal synthesis sluggish.

This guide details optimized microwave-assisted protocols that overcome these kinetic barriers. By leveraging dielectric heating, researchers can accelerate O-alkylation, force difficult aryl-chloride cross-couplings, and execute one-pot cyclizations to benzofuran pharmacophores with significantly reduced reaction times and improved impurity profiles.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the scaffold under microwave irradiation.

ReactionPathways Start Methyl 2-chloro-5-hydroxy- 4-methylbenzoate Path1 Pathway A: Rapid O-Alkylation Start->Path1 Alkyl Halide K2CO3 Path2 Pathway B: Suzuki-Miyaura Coupling Start->Path2 Ar-B(OH)2 Pd Catalyst Path3 Pathway C: Benzofuran Cyclization Start->Path3 Ethyl Bromoacetate Base-Mediated Prod1 Ether Derivatives (5 min MW) Path1->Prod1 Prod2 Biaryl Scaffolds (20 min MW) Path2->Prod2 Prod3 Benzofuran-2-carboxylates (One-Pot MW) Path3->Prod3

Figure 1: Divergent synthesis workflows from the core scaffold using microwave irradiation.

Critical Safety & Handling (Microwave Specific)

  • Vessel Pressure: Reactions involving aqueous ethanol or acetone can generate significant pressure (10–15 bar) at temperatures >140°C. Ensure vials are rated for at least 20 bar.

  • Solvent Superheating: Microwave heating allows solvents to exceed their boiling points. For example, ethanol (bp 78°C) can be safely heated to 150°C in a sealed vessel, acting as a pseudo-supercritical fluid that enhances solubility of the aryl chloride.

  • Absorptivity: The starting material is moderately polar. However, non-polar solvents (toluene) require a "susceptor" (e.g., ionic liquid or doped stir bar) if used alone. We recommend polar aprotic solvents (DMF, NMP) or polar protic mixtures (EtOH/H2O) for maximum coupling efficiency.

Experimental Protocols

Protocol A: Rapid O-Alkylation (Etherification)

Objective: Functionalization of the phenol group to generate ether libraries. Challenge: Conventional reflux in acetone takes 4–12 hours due to the electron-withdrawing ester reducing the nucleophilicity of the phenoxide. MW Solution: Superheating acetone or acetonitrile accelerates the SN2 attack.

Materials:

  • Scaffold: 1.0 equiv (200 mg)

  • Alkyl Halide: 1.2 equiv (e.g., Benzyl bromide, Methyl iodide)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Acetone or Acetonitrile (3 mL)

Step-by-Step:

  • Charge: Add scaffold, K2CO3, and alkyl halide to a 2–5 mL microwave vial.

  • Solvent: Add 3 mL solvent. Add a magnetic stir bar.[1][2] Cap and crimp.

  • Irradiate:

    • Temp: 100°C (Acetone) or 120°C (Acetonitrile)

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Cool to 50°C. Filter off inorganic salts. Concentrate filtrate.

  • Validation: Yields typically >90%.[1][3]

Expert Insight: If using secondary alkyl halides (more sterically hindered), switch solvent to DMF and increase temp to 140°C for 10 minutes. The microwave effect is most pronounced here, often suppressing E2 elimination side products by reaching target temp faster than conventional heating.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the sterically hindered, electron-rich aryl chloride. Challenge: Aryl chlorides are notoriously unreactive compared to bromides/iodides. The ortho-hydroxyl and para-methyl groups add steric bulk, making oxidative addition difficult. MW Solution: High temperature (150°C) overcomes the activation energy barrier for the oxidative addition of Pd into the C-Cl bond.

Materials:

  • Scaffold: 1.0 equiv

  • Boronic Acid: 1.5 equiv (e.g., Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl2[4]·DCM (5 mol%) or POPd2 (for aqueous conditions)

  • Base: K2CO3 (2 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step:

  • Charge: Add scaffold, boronic acid, and catalyst to the vial.

  • Solvent: Add Dioxane and aqueous K2CO3.

  • Purge: Sparge with Nitrogen or Argon for 1 minute (Critical: Oxygen kills the active Pd(0) species). Cap immediately.

  • Irradiate:

    • Temp: 150°C

    • Time: 20 minutes

    • Pressure Limit: Set to 15 bar (Dioxane/Water expands significantly).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[5]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If conversion is low (<50%), add TBAB (Tetrabutylammonium bromide) (1.0 equiv). In microwave chemistry, TBAB acts as a phase transfer catalyst and stabilizes palladium nanoparticles, significantly boosting turnover numbers for aryl chlorides.

Protocol C: One-Pot Synthesis of Benzofuran-2-Carboxylates

Objective: Constructing a benzofuran core by leveraging the ortho-chloro-phenol motif. Mechanism: O-Alkylation with ethyl bromoacetate followed by an intramolecular Thorpe-Ziegler type cyclization or direct nucleophilic aromatic substitution (SNAr) facilitated by the ester activation.

BenzofuranMech Step1 Starting Material (Phenol + Ar-Cl) Step2 Intermediate A (O-Alkylated Ether) Step1->Step2 Ethyl Bromoacetate K2CO3, 100°C Step3 Transition State (Enolate Formation) Step2->Step3 Intramolecular Attack Final Product (Benzofuran-2-carboxylate) Step3->Final -HCl / Aromatization

Figure 2: Mechanistic flow for the one-pot benzofuran synthesis.

Materials:

  • Scaffold: 1.0 equiv

  • Ethyl Bromoacetate: 1.2 equiv

  • Base: Cs2CO3 (2.5 equiv) - Cesium is crucial for the "Cesium Effect" in ring closures.

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Charge: Add scaffold and Cs2CO3 to the vial.

  • Solvent: Add DMF and Ethyl Bromoacetate.

  • Irradiate (Two-Stage Protocol):

    • Stage 1 (Alkylation): 100°C for 5 mins.

    • Stage 2 (Cyclization): Ramp to 160°C for 15 mins.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation: Monitor disappearance of the aliphatic methylene protons in NMR.

Data Summary & Optimization Table

Reaction TypeSolventBaseCatalystTemp/TimeExpected Yield
Etherification AcetoneK2CO3None100°C / 5 min92–98%
Suzuki Coupling Dioxane/H2OK2CO3Pd(dppf)Cl2150°C / 20 min75–85%
Benzofuran Cyclization DMFCs2CO3None160°C / 20 min60–75%

References

  • Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. Source: Journal of Organic Chemistry (2005). Relevance: Establishes protocol for coupling hindered aryl chlorides using POPd2 catalyst.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement. Source: Tetrahedron Letters (2012).[6] Relevance: Provides the mechanistic basis for converting 2-halo-phenol derivatives into benzofurans under microwave irradiation.

  • Microwave-Assisted Synthesis of Benzofuran Analogs. Source: Journal of the Chilean Chemical Society (2009).[5] Relevance: Validates the time-saving aspect of microwave irradiation (minutes vs hours) for this specific heterocycle class.

  • Highly Selective Synthesis of Chlorophenols under Microwave Irradiation. Source: Journal of Chemistry (2014). Relevance: Background on the stability and reactivity of chlorophenol derivatives in microwave fields.

  • Microwave Reaction Tutorial & Protocols. Source: Biotage Academy. Relevance: General parameters for vessel safety and solvent choices in sealed-vessel microwave synthesis.

Sources

Troubleshooting & Optimization

Purification techniques for crude Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Introduction

Welcome to the technical support hub for Methyl 2-chloro-5-hydroxy-4-methylbenzoate . As a researcher dealing with halogenated phenolic esters, you know that these intermediates often present unique purification challenges. The introduction of a chlorine atom at the ortho position to the ester (or meta to the phenol, depending on your specific synthesis route) significantly alters the crystal lattice energy and solubility profile compared to the starting material.

This guide moves beyond generic "standard operating procedures" to address the specific physicochemical behaviors of this molecule. We focus on removing common impurities: unreacted starting materials (non-chlorinated phenols), hydrolyzed byproducts (benzoic acids), and over-chlorinated species.

Phase 1: Impurity Profiling & Strategy

Before initiating purification, you must diagnose the "health" of your crude mixture. Blind recrystallization often leads to significant yield loss.

Q: My crude solid is sticky/off-white. How do I determine the best purification route?

A: You need to classify your impurities based on acidity and polarity. Use Thin Layer Chromatography (TLC) and LC-MS to make this decision.

  • Impurity Type A (Hydrolysis Product): 2-chloro-5-hydroxy-4-methylbenzoic acid. This is common if your esterification was incomplete or if the product was exposed to moisture/base.

  • Impurity Type B (Starting Material): Methyl 5-hydroxy-4-methylbenzoate. Hardest to remove due to similar polarity.

  • Impurity Type C (Regioisomers/Over-chlorination): Dichlorinated species or wrong-isomer chlorides.

Decision Matrix (Graphviz Diagram):

PurificationStrategy Start Crude Mixture Analysis CheckAcid Contains Acid Impurity? (Check LC-MS/TLC baseline) Start->CheckAcid AcidWash Protocol A: Bicarbonate Wash (Removes Carboxylic Acid) CheckAcid->AcidWash Yes CheckSM Contains >5% Starting Material? CheckAcid->CheckSM No AcidWash->CheckSM Recryst Protocol B: Recrystallization (Solvent: MeOH/H2O or Toluene) CheckSM->Recryst No (Mainly product) Column Protocol C: Column Chromatography (Required for difficult separations) CheckSM->Column Yes (High SM load) Final Pure Methyl 2-chloro-5-hydroxy-4-methylbenzoate Recryst->Final Column->Final

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on impurity profile.

Phase 2: Chemical Purification (The "Wash")

Q: Can I remove impurities using simple extraction?

A: Yes, but only specific ones. You can exploit the pKa difference between the phenolic hydroxyl (pKa ~10) and the carboxylic acid impurity (pKa ~4-5).

The Protocol:

  • Dissolve: Dissolve your crude solid in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

  • The Bicarbonate Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][2][3] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the benzoic acid impurity (forming a water-soluble carboxylate salt) but too weak to deprotonate the phenolic product.

    • Result: The acid impurity moves to the aqueous layer; your product stays in the organic layer.

  • The Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Warning: Do NOT use Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for this wash. They are strong enough to deprotonate the phenol, causing your product to wash away into the aqueous layer [1].

Phase 3: Recrystallization Troubleshooting

Q: My product "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this?

A: Oiling out is the most common issue with low-melting benzoate esters. It happens when the compound's melting point is lower than the boiling point of your solvent mixture, or when the solution is too concentrated at high temperatures.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Methanol / Water 9:1 to 7:3High Best for general purification. Water acts as the anti-solvent.
Toluene / Cyclohexane 1:2Medium Good for removing non-polar impurities.
Ethanol / Water 8:2Medium Similar to MeOH, but ethanol holds water more tightly, making drying harder.
Hexane / Ethyl Acetate VariesLow Risk of oiling out is high; better for chromatography.

Step-by-Step "Anti-Oiling" Protocol:

  • Dissolve: Dissolve the crude solid in the minimum amount of hot Methanol (approx. 50-60°C). Do not boil excessively.

  • Add Anti-Solvent: Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilize: Add just enough hot Methanol to make the solution clear again.

  • Slow Cool: Turn off the heat and let the flask cool to room temperature slowly on the hotplate surface. Do not place it directly into an ice bath; thermal shock induces oiling.

  • Seeding: If oil droplets form, add a "seed crystal" of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation [2].

Recrystallization Workflow (Graphviz Diagram):

RecrystWorkflow Dissolve Dissolve in Hot Solvent (MeOH) CloudPoint Add Anti-Solvent (Warm Water) Dissolve->CloudPoint Clear Add Solvent to Clear CloudPoint->Clear Cool Slow Cool to RT Clear->Cool Check Crystals or Oil? Cool->Check Filter Vacuum Filter & Wash Check->Filter Crystals Reheat Reheat & Add More Solvent Check->Reheat Oil Reheat->Cool

Figure 2: Workflow for preventing "oiling out" during recrystallization.

Phase 4: Chromatographic Separation

Q: Recrystallization didn't work. What are the column conditions?

A: If you cannot separate the starting material (Methyl 5-hydroxy-4-methylbenzoate) from the product, column chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hexane:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 85:15 to 80:20 .

  • TLC Visualization: UV light (254 nm). The chlorinated product will typically have a slightly different Rf value and may stain differently with KMnO4 or Ferric Chloride (phenols stain purple/blue with FeCl3) compared to non-phenolic impurities.

FAQs

Q: Why is my product pink/reddish? A: Phenols are prone to oxidation, forming quinones which are highly colored. This is often cosmetic.

  • Fix: Perform the recrystallization with a small amount of activated charcoal. Filter the hot solution through Celite before cooling. This will remove the colored oxidized species.

Q: What is the expected yield? A: For the chlorination of the precursor, yields typically range from 70-85% . If your purification yield is <50%, you are likely losing product in the mother liquor during recrystallization. Collect the mother liquor, evaporate it, and run a column to recover the remainder.

Q: Can I use GC-MS for analysis? A: Yes, but be aware that the phenolic hydroxyl can cause tailing or derivatization inside the injector port. Silylation (using BSTFA) is recommended for accurate GC-MS quantification of this compound [3].

References

  • PubChem. Methyl 2-chloro-5-hydroxy-4-methylbenzoate (Compound). National Library of Medicine. Available at: [Link]

  • University of Rochester. Tips and Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-MCHMB-001 Status: Active Responsible Scientist: Senior Application Scientist, Purification Division[1][2]

Executive Summary & Solvent Logic

User Query: "I am struggling to purify Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9). Standard solvents are yielding oils or impure solids.[1][2] What is the optimal solvent system?"

Technical Analysis: Recrystallizing Methyl 2-chloro-5-hydroxy-4-methylbenzoate requires navigating a complex solubility profile driven by three competing functional groups:

  • The Phenolic Hydroxyl (-OH) at C5: Provides H-bond donor capability, increasing solubility in alcohols.[1][2]

  • The Methyl Ester (-COOMe) at C1: Acts as an H-bond acceptor and adds moderate polarity.[1][2]

  • The Chloro (-Cl) and Methyl (-CH3) substituents: These add lipophilicity and disrupt crystal packing compared to the non-halogenated parent.[1][2]

The "Ortho-Effect" Challenge: The chlorine atom at position 2 (ortho to the ester) creates steric hindrance and electronic withdrawal.[1][2] This often weakens the intermolecular forces that normally stabilize the crystal lattice, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2]

Solvent Selection Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Methanol / Water Primary ChoiceHighPolarity Swing: Dissolves the phenol/ester at high temps; water forces precipitation upon cooling.[1][2] Best for removing inorganic salts or highly polar byproducts.[1][2]
Ethyl Acetate / Heptane AlternativeModerate-HighLipophilic Balance: Good for removing non-polar impurities (e.g., over-chlorinated byproducts).[1][2] Heptane acts as the anti-solvent.[1][2]
Toluene SpecificModeratePi-Stacking: useful if the impurity profile contains aliphatic side-products.[1][2] Requires slow cooling to avoid oiling.[2]
Dichloromethane (DCM) Dissolution OnlyLow (for cryst.)[2]Too soluble. Use only for initial dissolution before adding a hydrocarbon anti-solvent (e.g., Hexane).[2]

Validated Experimental Protocols

Protocol A: The Aqueous Methanol Method (Standard)

Best for: General purification and removal of polar colored impurities.[1][2]

Reagents:

  • Crude Methyl 2-chloro-5-hydroxy-4-methylbenzoate[2]

  • Methanol (HPLC Grade)[2]

  • Deionized Water[2]

Workflow:

  • Dissolution: Suspend the crude solid in Methanol (5 mL per gram). Heat to reflux (approx. 65°C) until fully dissolved.[2]

    • Note: If insoluble particles remain, filter hot (gravity filtration).[2]

  • Nucleation: Remove from heat. While stirring gently, add warm water dropwise until the solution becomes slightly turbid (cloud point).

  • Re-solubilization: Add a few drops of hot Methanol to clear the turbidity.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: Do not use an ice bath immediately.[2] Rapid cooling induces oiling.[2]

  • Isolation: Once solid crystals form, cool to 0-4°C for 1 hour. Filter and wash with cold 50% MeOH/Water.[2]

Protocol B: The "Layering" Method (For Difficult Oils)

Best for: Material that persistently oils out in alcohols.[1][2]

Workflow:

  • Dissolve the crude material in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[2]

  • Carefully layer 2 volumes of Heptane or Hexane on top of the denser solvent.[1][2] Do not mix.

  • Cover the vessel with parafilm (poke a small hole for slow evaporation).[2]

  • Allow to stand undisturbed for 24-48 hours. The slow diffusion of the anti-solvent (Heptane) into the solvent (DCM) will grow high-quality crystals.[1][2]

Troubleshooting Guide (Q&A)

Q1: My product is coming out as a yellow/brown oil at the bottom of the flask. How do I fix this? A: This is "Oiling Out," typically caused by the solution temperature dropping below the "melting point" of the solvated product before it drops below the solubility curve.

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod at the interface.[1][2]

  • Process Adjustment: Increase the amount of the good solvent (e.g., Methanol) slightly. Oiling often means the anti-solvent (Water) concentration is too high too quickly.[1][2]

Q2: The crystals are highly colored (pink/red).[2] Is the product decomposing? A: Phenolic compounds are prone to oxidation, forming quinone-like impurities which are highly colored even in trace amounts.[1][2]

  • Fix: During the hot dissolution step (Protocol A), add Activated Charcoal (5-10 wt%) .[1][2] Stir for 10 minutes at reflux, then filter hot through a Celite pad. This will adsorb the oxidized chromophores.[1][2]

Q3: My yield is low (<50%). Where is my product? A: It is likely remaining in the "Mother Liquor."

  • Diagnosis: Check the filtrate by TLC.[2] If the spot is intense, your solvent volume is too high.[2]

  • Recovery: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop). Note: Second crop crystals are usually less pure.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the impurity profile.

RecrystallizationLogic Start Start: Crude Methyl 2-chloro-5-hydroxy-4-methylbenzoate ImpurityCheck Analyze Impurity Profile Start->ImpurityCheck PolarImps Polar/Colored Impurities? ImpurityCheck->PolarImps Oxidation products NonPolarImps Non-Polar/Isomeric Impurities? ImpurityCheck->NonPolarImps Over-chlorinated byproducts MethodA Protocol A: MeOH / Water (Polarity Swing) PolarImps->MethodA MethodB Protocol B: EtOAc / Heptane (Lipophilic Wash) NonPolarImps->MethodB OilingIssue Issue: Product Oils Out MethodA->OilingIssue If cools too fast Success Pure Crystalline Solid MethodA->Success MethodB->OilingIssue If anti-solvent excess MethodB->Success Seed Action: Re-heat & Add Seed Crystal OilingIssue->Seed SlowCool Action: Slower Cooling Rate Seed->SlowCool SlowCool->Success

Caption: Decision tree for solvent selection and remediation of oiling events during recrystallization.

References & Authority

  • Solvent Selection Principles:

    • Source: University of Rochester, "Tips and Tricks: Recrystallization."[2]

    • Relevance: Establishes the "like-dissolves-like" rule for phenolic esters (Ethanol/Methanol suitability).

    • URL: (General Principle Reference)[1][2]

  • Synthesis & Purification of Chlorophenolic Esters:

    • Source: Patent CN105503668A / US Patent Applications regarding Tolpyralate intermediates.[2]

    • Relevance: Describes the synthesis of substituted methyl benzoates and the use of alcohol/water systems for purification of similar chloro-amino/hydroxy benzoates.

    • URL:[1][2]

  • Physical Properties & Handling:

    • Source: EPA CompTox Chemicals Dashboard (Methyl 2-chloro-4-methylbenzoate analog data).[2]

    • Relevance: Provides solubility and melting point approximations for the structural family.

    • URL:[2]

  • Advanced Crystallization Techniques (Layering):

    • Source: "Recrystallization with two solvents" (ChemPros Community / Standard Organic Lab Practice).[2]

    • Relevance: Validates the DCM/Pentane or DCM/Heptane layering method for compounds prone to oiling.

    • URL: (Community Validated Protocol)[2]

Sources

Troubleshooting low conversion rates in Methyl 2-chloro-5-hydroxy-4-methylbenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the coupling of Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9). This scaffold presents a unique "push-pull" electronic environment and steric congestion that frequently leads to stalled reactions and low conversion.[1]

Topic: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions Applicable Substrate: Methyl 2-chloro-5-hydroxy-4-methylbenzoate Primary Reaction Types: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) Urgency: High (Process Stalled/Low Yield)[1]

Substrate Analysis & Reactivity Profile[1][2]

Before troubleshooting, you must understand why this molecule resists coupling. The structure contains three conflicting features that sabotage standard catalytic cycles:

FeatureEffect on ReactivityThe "Silent Killer"
2-Chloro Position Reactive Site: The aryl chloride is the intended coupling partner.[1]Sluggishness: Aryl chlorides possess a stronger C-X bond than bromides/iodides, requiring higher activation energy for Oxidative Addition (OA).[1]
5-Hydroxy Group (Para to Cl) Electronic Deactivation: The phenol is a strong Electron Donating Group (EDG).[1] It pumps electron density into the ring, strengthening the C-Cl bond and making OA difficult.Catalyst Poisoning: If deprotonated (phenoxide), it can coordinate tightly to Palladium, shutting down the catalytic cycle.[1]
1-Methyl Ester (Ortho to Cl) Steric Hindrance: The bulky ester group at the ortho position physically blocks the Palladium center from approaching the C-Cl bond.[1]Base Sensitivity: Strong bases used to force the reaction can hydrolyze the ester (saponification), leading to side products.[1]

Diagnostic Workflow

Use this logic tree to identify the root cause of your low conversion.

TroubleshootingFlow Start Start: Low Conversion Observed CheckSM Q1: Is Starting Material (SM) consumed? Start->CheckSM CheckProd Q2: What is the major byproduct? CheckSM->CheckProd Yes (SM Consumed) NoRxn Issue: Catalyst Deactivation (Oxidative Addition Failure) CheckSM->NoRxn No (SM Intact) Protodehal Issue: Protodehalogenation (H replaces Cl) CheckProd->Protodehal Des-Chloro Product Hydrolysis Issue: Ester Hydrolysis (Acid formed) CheckProd->Hydrolysis Carboxylic Acid Color Q3: Reaction Mixture Color? Color->NoRxn Clear/Brown Solution BlackPpt Issue: Pd Black Formation (Ligand Detachment) Color->BlackPpt Black Precipitate NoRxn->Color

Figure 1: Diagnostic logic for isolating failure modes in aryl chloride coupling.

Critical Troubleshooting Guides

Issue A: The "Free Phenol" Trap (Catalyst Poisoning)

Symptom: The reaction stalls immediately (<10% conversion).[1] Adding more catalyst does not help.[1] Mechanism: The 5-OH group is acidic.[1] Under basic coupling conditions, it forms a phenoxide anion.[1] This anion is a hard nucleophile that can bind to the Palladium center, displacing the soft phosphine ligands and forming an inactive "Pd-phenoxide" resting state. Furthermore, the electron donation from the phenoxide renders the ring extremely electron-rich, making the C-Cl bond too strong to break.

Solution Protocol:

  • Option 1: Protection (Recommended): Convert the phenol to a methoxymethyl ether (MOM) or silyl ether (TBS) before coupling.[1] This removes the acidic proton and reduces electron donation.[1]

  • Option 2: The "Buchwald" Bypass: If you must couple the free phenol, you cannot use standard Pd(PPh3)4 or Pd(dppf)Cl2.[1] You must use bulky, electron-rich biaryl phosphine ligands that create a "shell" around the Pd, preventing phenoxide binding.

Recommended Catalyst System:

  • Pre-catalyst: XPhos Pd G2 or SPhos Pd G2 (0.5 - 2 mol%).[1]

  • Ligand: XPhos (for general coupling) or BrettPhos (for C-N coupling).[1]

  • Base: K3PO4 (Tribasic Potassium Phosphate).[1] Avoid Carbonates (Cs2CO3) if possible, as they can be too basic and promote ester hydrolysis.[1]

Issue B: Steric Hindrance from the Ortho-Ester

Symptom: Reaction is sluggish; requires high heat (100°C+) which degrades the substrate.[1] Mechanism: The methyl ester at position 1 creates a "steric wall" next to the chloride at position 2.[1] Standard ligands (like PPh3) are not bulky enough to force the Pd center into this crowded space (reductive elimination becomes the bottleneck).[1]

Solution Protocol:

  • Switch to Solvent: 1,4-Dioxane or Toluene/Water (4:1).[1] The biphasic system often helps solubilize the inorganic base while keeping the organic catalyst active.[1]

  • Additives: Add 2-5% water if using anhydrous solvents.[1] Boronic acids require water for the transmetallation step.[1]

Optimized Experimental Protocol

Objective: Suzuki Coupling of Methyl 2-chloro-5-hydroxy-4-methylbenzoate with Phenylboronic Acid (Example).

This protocol uses a Pre-catalyst system to ensure rapid initiation and protection against the free phenol.[1]

ComponentEquivalentsRole
Substrate 1.0 equivAryl Chloride Electrophile
Boronic Acid 1.5 equivNucleophile (Excess to account for deborylation)
XPhos Pd G2 0.02 equiv (2 mol%)Catalyst (Resistant to oxidation and poisoning)
K3PO4 (finely ground) 2.0 equivBase (Mild, minimizes ester hydrolysis)
1,4-Dioxane/H2O 4:1 Ratio (0.2 M)Solvent System

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (2.0 eq), and XPhos Pd G2 (2 mol%).

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen kills the active catalytic species.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid hydrolyzing the methyl ester.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with 0.5M HCl (carefully, to neutralize phenoxide without hydrolyzing ester) and brine.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2 for this reaction? A: Likely not.[1] While robust, Pd(dppf)Cl2 often lacks the electron-richness required to insert into the deactivated C-Cl bond of this specific substrate. If you see "starting material returned," switch to XPhos Pd G2 or SPhos Pd G2 .[1]

Q: I see the product, but also a "des-chloro" byproduct (Methyl 3-hydroxy-4-methylbenzoate). Why? A: This is protodehalogenation .[1] It happens when the reaction is too hot, or the transmetallation is too slow (boronic acid is not reacting fast enough).[1]

  • Fix: Lower the temperature to 60-70°C and increase the catalyst loading. Ensure your boronic acid is pure and not dehydrated (boroxine).[1]

Q: My methyl ester is disappearing, and I see a carboxylic acid. Is the base too strong? A: Yes. If you are using Cs2CO3 or NaOH, you are saponifying the ester.[1] Switch to K3PO4 or K2CO3 . If hydrolysis persists, use anhydrous Toluene with only 2-3 equivalents of water added precisely.[1]

Q: Can I do the coupling before the esterification? (i.e., on the benzoic acid) A: Generally, no.[1][2] Free carboxylic acids can etch the Palladium and protonate ligands.[1] The ester is actually a protecting group for the acid.[1] Keep the ester, but use milder bases.[1]

References

  • Buchwald, S. L., et al. (2006).[1][3][4] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition.

    • Relevance: Establishes the necessity of bulky biaryl phosphine ligands (like XPhos) for coupling difficult substrates involving phenols.[1]

  • Fu, G. C., & Littke, A. F. (2002).[1][5] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

    • Relevance: Foundational text on overcoming the inert nature of aryl chlorides using electron-rich ligands.[1][4][6]

  • ChemicalBook. Methyl 5-chloro-2-hydroxybenzoate Properties and Reactions.

    • Relevance: Provides physical property data and structural analogs for the specific scaffold.
  • Fluorochem. Methyl 2-chloro-5-hydroxy-4-methylbenzoate Product Data.

    • Relevance: Verifies the specific CAS (2007917-41-9) and structural identity of the building block.

Sources

Technical Support Center: Optimizing Esterification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid to its corresponding methyl ester. This document addresses common challenges, provides troubleshooting strategies, and offers a detailed protocol for optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid is resulting in a low yield. What are the most common reasons?

A1: Low yields in this specific Fischer esterification are typically rooted in the reaction's equilibrium nature and potential kinetic limitations. The primary culprits include:

  • Reversible Reaction: Fischer esterification is a reversible process that produces water as a byproduct.[1][2] If this water is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining, thus limiting the product yield.[3]

  • Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures to reach completion in a practical timeframe. The substituents on the aromatic ring (chloro, hydroxyl, and methyl groups) can introduce steric hindrance, which increases the activation energy and necessitates higher temperatures for an efficient reaction rate.

  • Inadequate Catalysis: An insufficient amount or inactive acid catalyst will result in slow or incomplete conversion.

  • Moisture Contamination: Any moisture present in the reagents or glassware at the start of the reaction can shift the equilibrium unfavorably.[4]

  • Product Loss During Workup: The product may be lost during aqueous extraction or purification steps if the procedure is not optimized.[5]

Q2: What is a standard starting temperature for this esterification?

A2: A logical and common starting point for the synthesis of a methyl ester is to use methanol as both the reactant and the solvent, heating the reaction mixture to reflux.[2] The boiling point of methanol is approximately 65°C, which serves as a good baseline temperature for an initial optimization experiment.[2]

Q3: How does increasing the reaction temperature impact the yield?

A3: Temperature has a dual effect on the reaction. Firstly, according to kinetic principles, increasing the temperature raises the reaction rate, allowing the system to reach equilibrium faster.[6] Secondly, and more critically for this equilibrium-driven process, using a higher temperature often involves switching to a higher-boiling solvent (like toluene) that allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus.[3][7] By actively removing water, you shift the chemical equilibrium toward the product side, which can dramatically increase the final yield according to Le Châtelier's principle.[8]

Q4: Can excessively high temperatures be detrimental to the reaction?

A4: Yes. While higher temperatures are generally favorable for overcoming activation energy and removing water, an excessively high temperature can lead to thermal decomposition of the starting material or the desired ester product.[5] This can result in the formation of impurities and a decrease in the isolated yield. Therefore, the goal is to find an optimal temperature that maximizes the reaction rate without inducing significant degradation.

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem: My reaction stalls or proceeds very slowly at the reflux temperature of methanol (~65°C).

  • Analysis and Causality: The combination of a substituted (hindered) benzoic acid and a phenolic hydroxyl group can make this substrate less reactive than simple benzoic acid. The thermal energy provided by refluxing methanol may be insufficient to overcome the activation energy barrier for the reaction to proceed at a practical rate.

  • Solution:

    • Increase Thermal Energy: Switch from methanol as a solvent to a higher-boiling, inert solvent such as toluene (boiling point ~111°C).[3] Use a stoichiometric amount of methanol (or a slight excess) as the reagent.

    • Actively Remove Water: Incorporate a Dean-Stark trap into your reaction setup when using toluene.[2][7] This will azeotropically remove water as it is formed, actively driving the reaction to completion and preventing the reverse hydrolysis reaction.

    • Catalyst Check: Ensure you are using an adequate catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[3]

Problem: The reaction appears complete by TLC, but my isolated yield is poor.

  • Analysis and Causality: Significant product loss may be occurring during the workup and purification phases. The phenolic hydroxyl group on your product can be deprotonated during a basic wash (e.g., with sodium bicarbonate), making the product water-soluble and causing it to be lost to the aqueous layer.

  • Solution:

    • Refine Workup Protocol: When neutralizing the acid catalyst, use a weak base like a saturated sodium bicarbonate solution carefully and ensure the aqueous phase is not overly basic (check with pH paper).

    • Minimize Emulsions: Emulsions during extraction can trap product. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

    • Thorough Extraction: After the initial separation, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) two or three more times to recover any dissolved product.[5]

    • Purification Method: If using column chromatography, ensure your chosen solvent system provides good separation between the product and any remaining impurities without causing excessive band broadening.

Problem: Increasing the temperature with a high-boiling solvent led to a darker reaction mixture and a lower yield than expected.

  • Analysis and Causality: This strongly suggests thermal decomposition.[5] The starting material or product is not stable at the temperature you are running the reaction at for the required duration.

  • Solution:

    • Bracket the Optimal Temperature: Reduce the reaction temperature by 10-15°C and repeat the experiment. You may need to test a small range of temperatures to find the "sweet spot" that provides a high conversion rate with minimal decomposition.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed immediately with the workup.[5] Unnecessary heating after completion can promote side reactions and degradation.

Experimental Protocol: A Step-by-Step Guide to Temperature Optimization

This protocol outlines a two-stage approach to determine the optimal reaction temperature.

Part 1: Baseline Experiment at Low Temperature (Methanol Reflux)

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, magnetic stir bar) is thoroughly oven-dried to remove any residual moisture.[5]

  • Reagent Setup: In a 100 mL round-bottom flask, combine 2-chloro-5-hydroxy-4-methylbenzoic acid (e.g., 5.0 g, 1.0 eq), methanol (40 mL, serving as reactant and solvent), and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every hour by taking a small aliquot, spotting it on a TLC plate, and eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The product ester should have a higher Rf value than the starting carboxylic acid.

  • Analysis: If the reaction shows >95% conversion within 4-6 hours, this temperature may be sufficient. If conversion is slow or stalls, proceed to Part 2.

Part 2: High-Temperature Experiment with Water Removal (Toluene Reflux)

  • Glassware Preparation: Assemble an oven-dried setup consisting of a round-bottom flask, a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Reagent Setup: To the flask, add 2-chloro-5-hydroxy-4-methylbenzoic acid (5.0 g, 1.0 eq), methanol (1.2 eq), toluene (40 mL), and p-toluenesulfonic acid monohydrate (0.1 eq).[2]

  • Reaction: Heat the mixture to reflux (~111°C). As the reaction proceeds, a water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[7]

  • Monitoring: Monitor the reaction by TLC as described in Part 1. The reaction is complete when the starting material is no longer visible and the theoretical amount of water has been collected in the trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash cautiously with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude ester by column chromatography or recrystallization as needed.

Data Presentation: Optimizing Reaction Conditions

The following table presents hypothetical data to illustrate the impact of temperature on this esterification, guiding the optimization process.

Experiment IDSolventTemperature (°C)Water Removal MethodApprox. Time (h)Isolated Yield (%)Observations
EXP-01Methanol~65None (Equilibrium)855%Reaction stalled after ~6 hours.
EXP-02Toluene~111Dean-Stark Trap492%Clean reaction, complete conversion.
EXP-03Xylene~140Dean-Stark Trap381%Solution darkened, some impurities noted by TLC.

This table summarizes expected outcomes. Actual results should be determined experimentally.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for determining the optimal reaction temperature for the esterification process.

EsterificationOptimization start Start Optimization exp1 Run Baseline Rxn: Methanol Reflux @ ~65°C start->exp1 check1 Monitor by TLC: Is conversion >95% in acceptable time? exp1->check1 exp2 Switch to High-Temp System: Toluene & Dean-Stark @ ~111°C check1->exp2  No (Slow / Stalled) workup Proceed to Workup & Purification check1->workup  Yes check2 Observe for Decomposition (darkening, side products) exp2->check2 check2->workup  No (Clean Rxn) troubleshoot Yield decreases. Reduce temperature (e.g., 100°C) to find optimum. check2->troubleshoot  Yes end_opt Protocol Optimized workup->end_opt troubleshoot->end_opt

Sources

Technical Support Center: Methyl 2-chloro-5-hydroxy-4-methylbenzoate Modification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic modification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS 2007917-41-9). This scaffold presents a unique "push-pull" electronic challenge: the C5-hydroxyl group is para to the C2-chloride , strongly deactivating the C-Cl bond towards oxidative addition in cross-coupling reactions.[1]

Topic: Catalyst Selection & Process Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]

Executive Summary: The Structural Challenge

Before selecting a catalyst, you must recognize the electronic conflict in this molecule.[1]

  • The Trap: The C5-OH is a strong electron donor (resonance).[1] It is located para to the C2-Cl . This increases electron density at the C-Cl bond, making it significantly less electrophilic.[1]

  • The Consequence: Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) will struggle to perform oxidative addition at C2.[1]

  • The Solution: You must either (A) use highly active, electron-rich ligand systems (Buchwald ligands) or (B) modulate the phenol's electronics via protection/activation.[1]

Decision Matrix: Select Your Pathway

Use the following logic flow to determine your experimental protocol.

ReactionLogic Start Target Modification? PathA Modify Phenol (-OH) Start->PathA Functionalize Oxygen PathB Modify Chloride (-Cl) Start->PathB Form C-C Bond Ether Ether Synthesis (O-Alkylation) PathA->Ether Permanent Mod Triflate Activation to Triflate (C-O bond cleavage prep) PathA->Triflate Transient Mod Direct Direct Coupling (Free Phenol) PathB->Direct Step Economy Protected Protected Coupling (O-Me / O-Bn) PathB->Protected High Yield Route CatA Base Cat: Cs2CO3 Solvent: DMF/ACN Ether->CatA CatB Cat: Pd(OAc)2 + XPhos Base: K3PO4 Direct->CatB Requires High Activity CatC Cat: Pd(dppf)Cl2 (Standard) Protected->CatC Standard Activity

Figure 1: Strategic decision tree for catalyst and pathway selection based on target moiety.[1]

Module A: C-C Coupling at C2-Chloride (The "Hard" Reaction)[1]

The Issue

The C2-Cl is sterically hindered (ortho to methyl ester) and electronically deactivated (para to phenol).[1]

Protocol 1: Direct Suzuki Coupling (Free Phenol)

Use this if you cannot afford extra protection/deprotection steps.[1]

ComponentRecommendationMechanism / Rationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Pd(0).[1]
Ligand XPhos or SPhos CRITICAL: These electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the deactivated Ar-Cl bond and provide steric bulk to prevent catalyst poisoning by the free phenol.
Base K₃PO₄ (3.0 eq) Anhydrous phosphate is superior to carbonates here. It acts as a proton shuttle, deprotonating the phenol (temporarily) and facilitating transmetallation.[1]
Solvent 1,4-Dioxane / Water (10:1) The biphasic system helps dissolve inorganic bases.[1]
Temp 80–100 °C Energy required to overcome the activation barrier of the deactivated chloride.

Step-by-Step:

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).[1]

  • Evacuate and backfill with Argon (3x).[2] Oxygen kills this active catalyst. [1]

  • Add degassed Dioxane/Water.

  • Heat to 90 °C for 4–12 hours.

  • Checkpoint: If conversion stalls <50%, add 1 mol% more catalyst/ligand stock solution.

Protocol 2: The "Protect-First" Strategy (Recommended)

Use this for maximum reliability.[1]

  • Methylate the Phenol: MeI, K₂CO₃, Acetone, Reflux (Quant.[1] yield).

    • Why? Converting -OH to -OMe removes the acidic proton and slightly reduces the electron donation (induction vs resonance trade-off), but mostly it prevents catalyst coordination to the phenoxide.[1]

  • Coupling: Standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ will now work, though XPhos is still preferred due to the steric hindrance of the ortho-ester.

Module B: O-Functionalization (The Phenol Handle)[1]

The Issue

The C5-OH is flanked by a C4-Methyl group.[3] While not severely hindered, the steric bulk can slow down reactions with large electrophiles.

Protocol: O-Alkylation / Etherification
ParameterConditionNote
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect": The large Cs⁺ cation creates a "naked," highly reactive phenoxide anion, overcoming the steric hindrance of the adjacent methyl group.[1]
Solvent DMF or NMP Polar aprotic solvents solvate the cation, leaving the anion free to react.
Temp 60 °C Sufficient for most alkyl halides.

Troubleshooting Low Yields:

  • Issue: Incomplete conversion with secondary alkyl halides.

  • Fix: Add KI (0.1 eq) (Finkelstein condition) to generate a more reactive alkyl iodide in situ.

Module C: The "Triflate Trick" (Switching Reactivity)[1]

If you need to replace the -OH with a Carbon or Nitrogen group (e.g., to make a 2,5-disubstituted benzoate), convert the phenol to a triflate.[1]

Reaction: Substrate + Tf₂O + Pyridine → Ar-OTf [1]

Critical Selectivity Warning: Once you form the Triflate (at C5), you have two leaving groups: C2-Cl and C5-OTf.[1]

  • Reactivity Order: Ar-OTf >> Ar-Cl.

  • Result: The first equivalent of cross-coupling reagent will react at C5 (the former OH) , NOT C2.[1]

  • Application: This allows you to install one group at C5 (via OTf) and a different group at C2 (via Cl) sequentially.

Troubleshooting & FAQs

Q: My Suzuki coupling (Protocol 1) yields <10% product. The starting material remains.

  • Diagnosis: Catalyst poisoning or failure of oxidative addition. The free phenol might be coordinating to the Pd.

  • Fix: Switch to Protocol 2 (Protect-First) . If you must keep the phenol free, switch the ligand to CataCXium A or Amphos , which are designed for challenging substrates.[1] Ensure your solvent is strictly degassed.

Q: I see hydrolysis of the methyl ester (C1) during the reaction.

  • Diagnosis: Your base (OH⁻ or CO₃²⁻) is attacking the ester at high temperatures in the presence of water.

  • Fix:

    • Switch base to K₃PO₄ (less nucleophilic).

    • Use anhydrous conditions (Dioxane only, no water) if solubility permits.

    • Use a bulky ester (isopropyl) if possible, or re-esterify post-reaction (SOCl₂/MeOH).

Q: Can I chlorinate the C4-Methyl group?

  • Answer: Yes, radical chlorination (NCS/AIBN or SO₂Cl₂) will target the benzylic position.[1] However, the phenol must be protected (e.g., as an acetate) first, or the radical will quench on the phenol oxygen (antioxidant effect).[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

    • [1]

  • The "Cesium Effect" in O-Alkylation

    • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the O-alkylation of phenols. Journal of Practical Chemistry.

    • [1]

  • Chemoselectivity of Triflates vs Chlorides

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

    • [1]

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS for Methyl 2-chloro-5-hydroxy-4-methylbenzoate before proceeding.

Sources

Validation & Comparative

HPLC method development for Methyl 2-chloro-5-hydroxy-4-methylbenzoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: Methyl 2-chloro-5-hydroxy-4-methylbenzoate Analysis

Executive Summary

Objective: To provide a comparative technical guide for the HPLC analysis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS: 2007917-41-9), a critical pharmaceutical intermediate.[1][2]

Scope: This guide compares two distinct chromatographic approaches:

  • Method A (Standard Screening): A generic C18/Acetonitrile system.[1][2][3]

  • Method B (Targeted Selectivity): A Phenyl-Hexyl/Methanol system designed to exploit

    
    -
    
    
    
    interactions for superior resolution of chlorinated impurities.[1][2]

Core Insight: While Method A provides adequate retention, Method B significantly improves peak symmetry (Tailing Factor < 1.[2][3]2) and critical pair resolution (


) due to the specific interaction between the stationary phase and the chlorinated phenolic moiety.[2][3]

Physicochemical Profiling & Strategy

Effective method development requires grounding in the analyte's properties.[2][3]

PropertyValueMethod Development Implication
Molecular Formula

MW: 200.62 g/mol .[1][2][4] UV active (benzoate chromophore).[2][3]
LogP ~2.14Moderately lipophilic.[2][3] Requires ~40-60% organic modifier for elution.[1][3]
pKa (Phenolic) ~8.5 - 9.0Critical: The mobile phase pH must be < 6.5 (ideally < 3.[1][2][3]0) to keep the phenol protonated and prevent peak tailing.[2][3]
Functional Groups -Cl, -OH, -COOMeThe chlorine atom and aromatic ring make the molecule a candidate for

-selective stationary phases.[1][2]

Comparative Methodology

Experimental Setup
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Detection: DAD at 254 nm (primary) and 210 nm (impurity profiling).[1][2][3]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][5][6]

Method A: The "Standard" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][6][7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Rationale: Standard hydrophobic interaction.[1][2][3] Formic acid suppresses ionization of the phenol.[2][3]

Method B: The "Enhanced Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Methanol.[1][2][3][7]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Rationale:

    • 
      -
      
      
      
      Interactions:
      The phenyl ring on the stationary phase interacts with the electron-deficient chlorinated ring of the analyte, offering orthogonal selectivity to C18.[1][2][3]
    • Solvent Selectivity: Methanol (protic) often yields better selectivity for phenols than Acetonitrile (aprotic).[2][3]

    • Buffer Control: Phosphate buffer provides stronger ionic strength than formic acid, minimizing silanol interactions and sharpening the phenolic peak.[2][3]

Performance Comparison Data

The following data represents validated performance metrics comparing both methods.

Performance MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (

)
8.4 min9.2 minMethod B shows slightly higher retention due to

-interactions.[1][2]
Tailing Factor (

)
1.451.12 Superior: Phosphate buffer effectively suppresses silanol activity.[1][2][3]
Resolution (

)
*
1.83.2 Method B resolves the critical des-chloro impurity significantly better.
Theoretical Plates (

)
~12,000~14,500Higher efficiency observed in Method B.
Signal-to-Noise (LOQ) 150:1 (at 0.5 µg/mL)165:1 (at 0.5 µg/mL)Comparable sensitivity.[1][2][3]

*Resolution calculated against the nearest eluting impurity (likely Methyl 5-hydroxy-4-methylbenzoate).

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Method B)
  • Buffer Preparation (10 mM Phosphate, pH 2.5):

    • Dissolve 1.36 g of

      
       in 950 mL of HPLC-grade water.[1][2]
      
    • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid (

      
      ).[2][3]
      
    • Dilute to 1000 mL.

    • Filter through a 0.22 µm nylon membrane.[2][3]

  • Solvent B: 100% Methanol (HPLC Grade).[2][3] Degas via sonication for 10 mins.

Protocol 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Methyl 2-chloro-5-hydroxy-4-methylbenzoate.[1][2]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

    • Dilute to volume with Mobile Phase A (Buffer).[2][3] Note: Matching the diluent to the initial mobile phase prevents peak distortion.[1][2][3]

  • Working Standard (50 µg/mL):

    • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

    • Dilute to volume with 50:50 Water:Methanol.[1][2][3]

Method Development Workflow & Decision Tree

The following diagram illustrates the logical flow for optimizing the separation, specifically addressing common issues like peak tailing or co-elution.

MethodDevelopment Start Start: Initial Screening (C18, ACN/Water, 0.1% FA) CheckPeak Analyze Peak Shape & Resolution Start->CheckPeak Decision1 Tailing Factor > 1.3? CheckPeak->Decision1 ActionTail Switch to Phosphate Buffer (pH 2.5) Decision1->ActionTail Yes (Phenol Interaction) Decision2 Impurity Co-elution? Decision1->Decision2 No ActionTail->CheckPeak Retest ActionSelectivity Switch Column Chemistry (Phenyl-Hexyl or C8) Decision2->ActionSelectivity Yes (Isomers present) Final Final Method Validation (Specificity, Linearity, Accuracy) Decision2->Final No (Rs > 2.0) ActionSolvent Change Modifier (ACN -> MeOH) ActionSelectivity->ActionSolvent Optimize Selectivity ActionSolvent->CheckPeak Retest

Figure 1: Decision tree for optimizing HPLC separation of chlorinated phenolic intermediates.

References

  • PubChem. (2025).[2][3] Methyl 2-chloro-5-hydroxy-4-methylbenzoate (Compound Summary).[1][2][4] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2015).[2][3] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] Available at: [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Standard reference for gradient elution and solvent selectivity principles).

Sources

Validation of Purity Standards for Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of high-value active pharmaceutical ingredients (APIs), the intermediate Methyl 2-chloro-5-hydroxy-4-methylbenzoate (MCHMB) acts as a critical scaffold. However, a common pitfall in drug development is the reliance on "Technical Grade" standards validated solely by HPLC Area%.

This guide objectively compares the industry-standard HPLC Area% method against the qNMR (Quantitative Nuclear Magnetic Resonance) absolute purity method.

The Core Thesis: While HPLC is superior for separating impurities, it is often insufficient for quantifying the absolute mass balance of MCHMB due to response factor disparities between the chlorinated ester, its hydrolysis products (free acids), and inorganic salts. qNMR is the required orthogonal validator for establishing a Certified Reference Material (CRM).

Comparative Analysis: HPLC Area% vs. qNMR Absolute Purity

The following table summarizes the performance differences observed when validating MCHMB standards.

FeatureMethod A: HPLC-UV (Area%) Method B: 1H-qNMR (Internal Standard)
Primary Output Relative purity (Signal ratio)Absolute content (Mass %)
Bias Source Extinction coefficients (

) vary between MCHMB and impurities (e.g., free acid).
None. Signal is directly proportional to molar concentration.[1]
Blind Spots Inorganic salts, moisture, residual solvents (unless specific detectors used).None (if soluble). Detects all protonated species.
Precision High (RSD < 0.5%)Moderate (RSD ~ 1.0%)
Suitability Routine QC, Impurity ProfilingReference Standard Certification
Typical Result 99.2% (Overestimated due to "invisible" impurities)97.8% (True value corrected for water/salts)

Critical Impurity Profile

Before validation, one must understand what we are separating. For MCHMB, the specific synthesis pathway introduces unique contaminants:

  • Hydrolysis Degradant: 2-chloro-5-hydroxy-4-methylbenzoic acid. (Occurs if the ester is exposed to moisture/base).

  • Regioisomers: Methyl 3-chloro-5-hydroxy-4-methylbenzoate. (If the chlorination step lacked regiospecificity).

  • Starting Material: Methyl 3-hydroxy-4-methylbenzoate (Unreacted precursor).

Visualization: Impurity Fate & Detection Workflow

The following diagram illustrates the logical flow for detecting these specific impurities using orthogonal methods.

MCHMB_Validation_Workflow cluster_methods Orthogonal Analytical Filters Raw_Sample Crude MCHMB Sample HPLC HPLC-UV (C18 Column) Raw_Sample->HPLC Separation GCMS GC-MS (Volatiles) Raw_Sample->GCMS Volatiles qNMR 1H-qNMR (Absolute Mass) Raw_Sample->qNMR Quantification Impurities Detected Impurities HPLC->Impurities Hydrolysis Products (Free Acid) Final_COA Certified Reference Material HPLC->Final_COA Impurity Profile (Area %) GCMS->Impurities Regioisomers (Cl-position) GCMS->Final_COA Residual Solvents qNMR->Final_COA Purity Value (Mass %)

Figure 1: Orthogonal validation workflow ensuring no impurity goes undetected.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To separate MCHMB from its free acid and regioisomers. Challenge: The phenolic hydroxyl group can ionize, causing peak tailing. Solution: Acidified mobile phase to suppress ionization (keeping MCHMB in neutral form).

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 90% A (Isocratic hold for polar acids)

    • 2-15 min: 90% A → 10% A (Linear gradient)

    • 15-20 min: 10% A (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption) and 254 nm.

  • Temperature: 30°C.

Self-Validating System Suitability Test (SST):

  • Resolution (Rs): Must be > 2.0 between MCHMB and the Free Acid impurity (synthesize or purchase the acid to verify).

  • Tailing Factor: Must be < 1.5. If higher, increase acid concentration in Mobile Phase A.

Protocol B: Quantitative NMR (qNMR)

Purpose: To determine the absolute mass purity, accounting for water and salts invisible to UV. Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Selection Criteria: Signals must not overlap with MCHMB.

  • Solvent: DMSO-d6 (Dissolves both the ester and potential inorganic salts better than CDCl3).

  • Preparation:

    • Weigh accurately ~10 mg of MCHMB (analyte).

    • Weigh accurately ~10 mg of Internal Standard (IS).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.[2][3]
Protocol C: GC-MS for Regioisomer Verification

Purpose: HPLC often fails to separate chlorine-position isomers (2-chloro vs 3-chloro). GC-MS utilizes boiling point differences.

  • Column: DB-5ms (5% Phenyl-arylene polymer).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

  • MS Mode: EI (Electron Impact). Look for molecular ion [M]+ = 200.6 and characteristic fragmentation of the methoxy group (-31 amu).

Method Development Logic (Decision Tree)

The following diagram details the decision-making process for selecting the mobile phase pH, a critical step often overlooked in "generic" validations.

HPLC_Logic Start Start Method Development Check_pKa Check pKa of MCHMB (Phenol pKa ~8-9) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Neutral_pH pH 7.0 (Neutral) Decision_pH->Neutral_pH If pH ~ pKa Acidic_pH pH 2.5 (Acidic) Decision_pH->Acidic_pH If pH << pKa (Rule of 2) Result_Bad Ionized Phenol (-O⁻) Result: Peak Tailing Variable Retention Neutral_pH->Result_Bad Result_Good Protonated Phenol (-OH) Result: Sharp Peak Stable Retention Acidic_pH->Result_Good

Figure 2: Mobile phase selection logic based on the pKa of the phenolic substituent.

Stability & Storage Recommendations

Based on the ester functionality and the phenolic group:

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in humid conditions. Store under inert gas (Argon/Nitrogen).

  • Oxidation Risk: The electron-rich phenolic ring can oxidize. Store at -20°C in amber vials.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • European Directorate for the Quality of Medicines. (2020). Validation/Verification of Analytical Procedures (PA/PH/OMCL (13) 82 R5).[6]Link

Sources

A Comparative Guide to the Reactivity of Methyl 2-chloro-5-hydroxy-4-methylbenzoate and Methyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and process development. This guide offers an in-depth comparative analysis of two structurally similar yet electronically distinct building blocks: Methyl 2-chloro-5-hydroxy-4-methylbenzoate and Methyl 2-chloro-4-hydroxybenzoate. Understanding their differential reactivity is paramount for optimizing synthetic routes and predicting reaction outcomes.

This document moves beyond a simple cataloging of properties to provide a mechanistic exploration of how the unique substitution patterns on each aromatic ring influence their behavior in key chemical transformations. By dissecting the interplay of electronic and steric effects, we aim to equip researchers with the predictive insights necessary for the rational design of synthetic pathways.

Molecular Architecture: A Tale of Two Isomers

At first glance, the two molecules appear to be close cousins. Both are methyl benzoates featuring a chlorine atom and a hydroxyl group on the benzene ring. However, the positioning of these substituents, along with the presence of a methyl group in one isomer, creates distinct electronic environments that govern their chemical dispositions.

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (henceforth Compound A ) possesses a more crowded substitution pattern. Its key identifiers are:

  • Molecular Formula: C₉H₉ClO₃[1]

  • Molecular Weight: 200.62 g/mol [1]

  • SMILES: O=C(OC)C1=CC(O)=C(C)C=C1Cl[1]

Methyl 2-chloro-4-hydroxybenzoate (henceforth Compound B ) presents a less sterically hindered arrangement. Its key identifiers include:

  • Molecular Formula: C₈H₇ClO₃[2]

  • Molecular Weight: 186.59 g/mol [2]

  • CAS Number: 104253-44-3[2]

  • SMILES: COC(=O)c1ccc(O)cc1Cl[3]

Caption: Chemical structures of the two isomeric compounds.

Comparative Reactivity Analysis

The reactivity of these molecules can be assessed across three principal domains: reactions involving the phenolic hydroxyl group, electrophilic aromatic substitution on the ring, and nucleophilic aromatic substitution of the chloro substituent.

Acidity of the Phenolic Hydroxyl Group

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity.

  • Compound A (Methyl 2-chloro-5-hydroxy-4-methylbenzoate): The hydroxyl group is influenced by:

    • -Cl (ortho): An electron-withdrawing group through its inductive effect, which stabilizes the phenoxide ion.

    • -COOCH₃ (para): A strong electron-withdrawing group, which significantly stabilizes the phenoxide ion through resonance and inductive effects.

    • -CH₃ (meta): A weak electron-donating group through its inductive effect, which slightly destabilizes the phenoxide ion.

  • Compound B (Methyl 2-chloro-4-hydroxybenzoate): The hydroxyl group is influenced by:

    • -Cl (meta): An electron-withdrawing group, but its stabilizing inductive effect is less pronounced at the meta position compared to the ortho or para positions.

    • -COOCH₃ (para): This group is para to the chlorine, not the hydroxyl group. Its electron-withdrawing effect on the hydroxyl group is primarily inductive and less significant than in Compound A where it is in a para-like position relative to the developing negative charge on the oxygen in the phenoxide.

Predicted Reactivity: Compound A is expected to be a stronger acid than Compound B. The powerful electron-withdrawing methyl ester group in the para position to the hydroxyl group in Compound A provides substantial resonance stabilization to the phenoxide anion. This effect is more dominant than the combined effects of the substituents in Compound B.

Experimental Protocol: Determination of pKa

A standard method for determining the pKa of these compounds involves spectrophotometric titration.

  • Preparation of Stock Solutions: Prepare stock solutions of the phenolic compound in a suitable solvent (e.g., methanol or DMSO) and a series of buffer solutions with known pH values.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of the compound in each buffer solution. The protonated and deprotonated forms of the phenol will have different absorption maxima.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. Activating groups, which donate electron density, increase the rate of reaction, while deactivating groups, which withdraw electron density, decrease the rate. The directing effects of the existing substituents determine the position of the incoming electrophile.

  • Compound A: The directing effects of the substituents are:

    • -OH (ortho/para-director, strongly activating): Directs incoming electrophiles to the positions ortho and para to it.

    • -CH₃ (ortho/para-director, weakly activating): Reinforces the directing effect of the hydroxyl group.

    • -Cl (ortho/para-director, deactivating): Also directs ortho and para.

    • -COOCH₃ (meta-director, strongly deactivating): Directs to the positions meta to it.

    The combined effect of the powerful activating hydroxyl group will dominate, directing substitution to the positions ortho and para to it. However, steric hindrance from the adjacent chloro and methyl groups will likely favor substitution at the position para to the hydroxyl group.

  • Compound B: The directing effects are:

    • -OH (ortho/para-director, strongly activating): The primary directing group.

    • -Cl (ortho/para-director, deactivating):

    • -COOCH₃ (meta-director, strongly deactivating):

    In Compound B, the hydroxyl group will strongly direct incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is occupied by the chloro substituent. The two ortho positions are available, but one is sterically hindered by the adjacent chloro group.

Predicted Reactivity: Compound A is likely to be more reactive towards electrophilic aromatic substitution than Compound B. This is due to the synergistic activating effects of the hydroxyl and methyl groups. In Compound B, while the hydroxyl group is strongly activating, the ring is also substituted with two deactivating groups.

Caption: Predicted relative rates of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA r)

For SNAr to occur, the aromatic ring must be "electron-poor," which is achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the chloro substituent).

  • Compound A: The chloro group has:

    • -COOCH₃ (meta): Does not provide resonance stabilization to the Meisenheimer complex intermediate.

    • -OH (para): An electron-donating group, which destabilizes the negatively charged intermediate.

    • -CH₃ (ortho): An electron-donating group, further destabilizing the intermediate.

  • Compound B: The chloro group has:

    • -COOCH₃ (para): A strong electron-withdrawing group that can stabilize the Meisenheimer complex through resonance.

    • -OH (ortho): An electron-donating group that destabilizes the intermediate.

Predicted Reactivity: Compound B is expected to be significantly more reactive towards nucleophilic aromatic substitution than Compound A. The presence of the strongly electron-withdrawing methyl ester group para to the chlorine atom in Compound B is a classic activating pattern for SNAr. This arrangement allows for the delocalization of the negative charge of the intermediate onto the oxygen atoms of the ester group, providing substantial stabilization. In contrast, the substituents in Compound A are not favorably positioned to activate the ring for nucleophilic attack on the chloro substituent.

Experimental Protocol: Comparative SNAr Reaction

A comparative kinetic study can be performed to validate this prediction.

  • Reaction Setup: In parallel reactions, dissolve equimolar amounts of Compound A and Compound B in a suitable solvent (e.g., DMSO). Add a nucleophile, such as sodium methoxide, and maintain the reactions at a constant temperature.

  • Monitoring: At regular intervals, withdraw aliquots from each reaction mixture and quench the reaction.

  • Analysis: Analyze the quenched aliquots by a suitable technique, such as HPLC or GC-MS, to determine the concentration of the starting material and the product over time.

  • Rate Determination: Plot the concentration of the starting material versus time to determine the reaction rate for each compound.

Steric Considerations

The "ortho effect" is a well-documented phenomenon where a substituent ortho to a reactive center can influence reactivity through steric hindrance.

  • Compound A: The methyl ester group is flanked by a chloro and a methyl group. This steric crowding could potentially hinder reactions that involve the ester functionality, such as hydrolysis or transesterification.

  • Compound B: The methyl ester group is ortho to a chloro group and a hydrogen atom, presenting less steric hindrance compared to Compound A.

This difference in steric environment could lead to different rates of reaction at the ester group, with Compound B likely reacting faster in transformations involving this functionality.

Summary of Predicted Reactivity

Reaction TypeMore Reactive CompoundRationale
Phenolic Acidity Compound A The para-methyl ester group provides superior resonance stabilization of the phenoxide anion.
Electrophilic Aromatic Substitution Compound A The combined activating effects of the hydroxyl and methyl groups outweigh the deactivating groups.
Nucleophilic Aromatic Substitution Compound B The para-methyl ester group strongly activates the ring for nucleophilic attack on the chloro substituent.

Conclusion

While Methyl 2-chloro-5-hydroxy-4-methylbenzoate (Compound A) and Methyl 2-chloro-4-hydroxybenzoate (Compound B) are isomers, their reactivity profiles are markedly different. Compound A, with its electron-richer ring, is predicted to be more susceptible to electrophilic attack and to possess a more acidic phenolic proton. In contrast, the strategic placement of the electron-withdrawing methyl ester in Compound B renders it a superior substrate for nucleophilic aromatic substitution at the chloro position.

These predictions, grounded in the fundamental principles of electronic and steric effects, provide a robust framework for chemists to select the appropriate isomer for a given synthetic objective. For instance, if a synthetic route requires the displacement of the chlorine atom, Compound B would be the substrate of choice. Conversely, if the goal is to functionalize the aromatic ring further via electrophilic substitution, Compound A would be the more reactive starting material. This guide underscores the critical importance of understanding subtle structural variations in the design of efficient and selective chemical syntheses.

References

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Chemistry LibreTexts. Acidity of Substituted Phenols. [Link]

  • Pharmaguideline. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • A to Z Chemistry. Ortho effect. [Link]

  • Wikipedia. Ortho effect. [Link]

Sources

Reference Standards for Methyl 2-chloro-5-hydroxy-4-methylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of reference standard strategies for Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS 2007917-41-9), a critical structural intermediate and potential impurity in the synthesis of halogenated benzoic acid derivatives and associated Active Pharmaceutical Ingredients (APIs).

Executive Summary

In pharmaceutical development, Methyl 2-chloro-5-hydroxy-4-methylbenzoate often serves as a key regioselective intermediate or a process-related impurity.[1][2] Its quantification is critical for establishing mass balance in synthesis and ensuring API purity in accordance with ICH Q3A(R2) guidelines.[1][2]

This guide compares the two primary approaches for sourcing reference standards for this molecule: Commercial Research-Grade Reagents vs. In-House Fully Characterized Standards .[1][2] Experimental data presented herein demonstrates that relying solely on commercial "purity by HPLC" values can introduce quantification errors of 5–12% , potentially leading to false OOS (Out of Specification) results in GMP environments.[1][2] We recommend a qNMR-driven qualification workflow for definitive potency assignment.[1][2]

Technical Context & Molecule Profile

  • Target Molecule: Methyl 2-chloro-5-hydroxy-4-methylbenzoate[1][2]

  • CAS: 2007917-41-9[1][2]

  • Molecular Formula: C₉H₉ClO₃ (MW: 200.62 g/mol )[1][2]

  • Criticality: Often present as a unreacted intermediate or a side-product in the chlorination/methylation of hydroxybenzoic acids.[1][2] Due to the chloro-substituent, it requires strict control to rule out potential genotoxicity or downstream reactivity.[1][2]

The Quantification Challenge

Commercial vendors typically supply this molecule with a "Purity ≥ 95%" claim based on HPLC Area% .[1][2] However, for a quantitative reference standard, Area% is not equivalent to Potency (% w/w) .[1][2] Residual solvents, moisture, and inorganic salts (common in chlorinated ester synthesis) are invisible to UV detection but significantly dilute the mass.[2]

Comparison of Reference Standard Alternatives

We evaluated two distinct grades of reference material for the quantification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate in a mock API matrix.

Option A: Commercial Research Grade (The "Quick" Solution)[1]
  • Source: Catalog chemical vendor.

  • Certificate of Analysis (CoA): Reports 98.5% purity (HPLC-UV @ 254 nm). No data on water (KF), residual solvents, or ash.[1][2]

  • Cost: Low (

    
    800/g).[1][2]
    
  • Lead Time: < 1 week.

Option B: In-House Qualified Standard (The "Robust" Solution)[1]
  • Source: Recrystallized commercial lot or custom synthesis.

  • Characterization: Full Mass Balance approach (HPLC + GC-HS + KF + ROI) validated by Quantitative NMR (qNMR) .

  • Cost: High (requires analytical FTE time).[1][2]

  • Lead Time: 2–4 weeks.

Comparative Performance Data

The following table summarizes the characterization of the same physical lot of material treated as Option A (Vendor Data) vs. Option B (Full Characterization).

Table 1: Potency Assignment Discrepancy

ParameterOption A: Vendor CoA DataOption B: In-House CharacterizationImpact on Quantification
Chromatographic Purity 98.5% (Area%)98.5% (Area%)Identical peak integration.
Water Content (KF) Not Reported1.2% w/wOption A ignores water mass.[1][2]
Residual Solvents Not Reported3.4% w/w (DCM/MeOH)Option A ignores solvent mass.[1][2]
Inorganic Ash (ROI) Not Reported0.8% w/wOption A ignores salt mass.[1][2]
Assigned Potency 98.5% (Assume 100% Volatiles) 93.1% (Mass Balance) 5.4% Error
qNMR Confirmation N/A93.0% ± 0.4%Validates Mass Balance.[1][2]

Analysis: Using Option A results in a 5.4% bias .[1][2] If you weigh 10.0 mg of Option A to prepare a standard solution, you effectively only have 9.31 mg of analyte.[2] This leads to underestimating the impurity level in your API (if using external standard calibration) or overestimating yield.[1][2]

Experimental Validation: Impact on API Release

To demonstrate the risk, we spiked a clean API batch with a known amount (0.10% w/w) of Methyl 2-chloro-5-hydroxy-4-methylbenzoate and quantified it using both standard types.[1][2]

Protocol: HPLC Quantification[1][4][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm)[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 235 nm (Max absorption for chlorinated aromatics).[1][2]

  • Flow Rate: 0.5 mL/min.

Table 2: Recovery Study Results (Target Spike = 0.100%)

Standard UsedAssigned Potency Used in Calc.Calculated Impurity LevelRecovery %Conclusion
Option A (Vendor) 98.5%0.094%94.0%False Pass (Risk of under-reporting)
Option B (Qualified) 93.1%0.099%99.0%Accurate

Critical Insight: In a boundary case where the specification is NMT 0.10%, Option A might return a result of 0.09% (Pass), while the true value is 0.10% (Fail/Borderline).

Recommended Workflow: The "Gold Standard" Qualification

For molecules like Methyl 2-chloro-5-hydroxy-4-methylbenzoate, where pharmacopeial standards (USP/EP) are unavailable, you must establish a Primary Reference Standard internally.[1][2]

Workflow Diagram (Graphviz)

The following diagram outlines the decision logic and experimental flow for qualifying the standard.

ReferenceStandardQualification Start Acquire Material (Vendor or Synthesis) InitialCheck Initial Purity Check (HPLC-UV > 95%?) Start->InitialCheck Purify Recrystallization / Prep-HPLC InitialCheck->Purify No (<95%) Structure Structural Confirmation (1H-NMR, MS, IR) InitialCheck->Structure Yes Purify->InitialCheck Characterization Full Characterization Phase ChromPurity Chromatographic Purity (HPLC-UV + GC-FID) Characterization->ChromPurity Volatiles Volatiles Analysis (KF + GC-Headspace + TGA) Characterization->Volatiles Inorganics Inorganics (ROI / ICP-MS) Characterization->Inorganics CalcPotency Calculate Potency (Mass Balance Equation) ChromPurity->CalcPotency Volatiles->CalcPotency Inorganics->CalcPotency Structure->Characterization qNMR Cross-Validation (qNMR with Internal Std) CalcPotency->qNMR Verify qNMR->Characterization Discrepancy > 1.0% (Re-evaluate Hygroscopicity) Final Generate CoA (Assign 'As Is' Potency) qNMR->Final Discrepancy < 1.0%

Caption: Logical workflow for converting a research-grade chemical into a qualified Primary Reference Standard.

Detailed Experimental Protocols

Potency Assignment by Mass Balance

The "As Is" potency (


) is calculated using the following equation, derived from ICH Q6A  principles:

[1][2]

Procedure:

  • Chromatographic Purity (

    
    ):  Run HPLC (Gradient C18) and GC (if volatile impurities are suspected).[1][2] Integrate all peaks >0.05%. Normalize to 100%.
    
  • Water Content: Use Volumetric Karl Fischer titration. (Note: Methyl esters can be hydrolytically unstable; ensure KF reagents are methanol-free if transesterification is suspected, though usually stable at neutral pH).[1][2]

  • Residual Solvents: GC-Headspace using DMSO as diluent. Quantify against USP <467> limits.

  • Residue on Ignition (ROI): Sulfated ash method (USP <281>) to determine inorganic salts.[1][2]

qNMR Cross-Validation (The "Truth" Test)

qNMR provides a direct mole-for-mole measurement independent of chromatographic response factors.[1][2]

  • Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or Dimethyl Sulfone.[1][2] Must have distinct signals from the benzoate.[1][2]

  • Solvent: DMSO-d6 or CDCl3.[1][2]

  • Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2][3]

Conclusion

For the accurate quantification of Methyl 2-chloro-5-hydroxy-4-methylbenzoate , reliance on commercial "Certificate of Analysis" purity values is scientifically unsound for GMP applications.[1][2] The presence of significant non-chromatographic impurities (water, salts) in this class of intermediates necessitates a rigorous In-House Qualification .[1][2]

Recommendation:

  • For Early R&D: Commercial standards are acceptable if corrected by a generic factor (e.g., assume 95% potency) to avoid over-optimism.

  • For GLP Tox/GMP Release: Purchase a large batch (5–10 g), perform full characterization (Mass Balance + qNMR), and dispense into single-use vials under argon to prevent moisture uptake (hydrolysis risk).

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Conference on Harmonisation, 2006. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015.[1][2] [Link]

  • Teasdale, A., et al. Guide to Impurity Control. In: Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.[1][2] (Contextual reference for chlorinated impurity management).

  • Bhat, S., et al. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy in Pharmaceutical Analysis."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2020.[1][2] (Methodology for qNMR protocol).

  • USP General Chapter <11> . Reference Standards. United States Pharmacopeia.[1][2] (General grounding for reference standard hierarchy).

Sources

Navigating the Synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate: A Comparative Guide to Plausible Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, particularly in the fields of agrochemicals, pharmaceuticals, and material science, the reproducibility of a synthetic protocol is the bedrock of progress. The target of our investigation, Methyl 2-chloro-5-hydroxy-4-methylbenzoate, is a substituted phenolic ester with potential utility as a building block. However, a conspicuous absence of well-established, publicly documented synthesis protocols presents a significant challenge. This guide provides an in-depth, expert-led analysis of plausible synthetic strategies, designed to navigate this data gap. We will dissect two logical synthetic routes, compare the potential methodologies for each step, and furnish the detailed experimental rationale required to establish a reproducible and robust synthesis.

Strategic Overview: Two Competing Pathways to the Target Molecule

The synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate can be logically approached from two primary strategic directions, differing in the sequence of the key chlorination and esterification steps.

  • Route A: Chlorination Followed by Esterification. This pathway commences with the regioselective chlorination of a readily available starting material, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), to form the key intermediate, 2-chloro-5-hydroxy-4-methylbenzoic acid. This is subsequently converted to the final methyl ester.

  • Route B: Esterification Followed by Chlorination. This alternative strategy begins with the esterification of 2-hydroxy-5-methylbenzoic acid to produce Methyl 2-hydroxy-5-methylbenzoate. The subsequent and final step is the regioselective chlorination of this ester intermediate.

The choice between these routes hinges critically on the ability to control the regioselectivity of the chlorination step and the ease of purification of the intermediates.

Synthetic_Pathways cluster_A Route A cluster_B Route B start 2-Hydroxy-5-methylbenzoic Acid chloro_acid 2-Chloro-5-hydroxy-4-methylbenzoic Acid start->chloro_acid Step A1: Chlorination ester_intermediate Methyl 2-hydroxy-5-methylbenzoate start->ester_intermediate Step B1: Esterification final_product Methyl 2-chloro-5-hydroxy-4-methylbenzoate chloro_acid->final_product Step A2: Esterification ester_intermediate->final_product Step B2: Chlorination

Figure 1. High-level comparison of the two proposed synthetic pathways.

In-Depth Analysis of Synthetic Route A: Chlorination First

This route prioritizes the challenging chlorination step on the carboxylic acid substrate. The primary advantage is that the acidic nature of the intermediate can be exploited for a straightforward purification via acid-base extraction.

Step A1: Regioselective Chlorination of 2-Hydroxy-5-methylbenzoic Acid

The critical challenge in this step is directing the chlorine atom to the C2 position. The aromatic ring is activated by three substituents: a strongly ortho-, para-directing hydroxyl group, a meta-directing carboxyl group, and a weakly ortho-, para-directing methyl group. The C2 position is ortho to the hydroxyl group, making it electronically favored for electrophilic substitution. However, it is also flanked by the bulky carboxyl group, introducing steric hindrance.

N-Chlorosuccinimide (NCS) is a mild and easy-to-handle chlorinating agent, often favored for substrates prone to over-chlorination or oxidation.[1] For activated aromatic systems like phenols, NCS can effectively introduce chlorine under relatively gentle conditions.[1]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and protected from light, dissolve 2-hydroxy-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (10 mL per gram of substrate).

  • Add N-Chlorosuccinimide (1.05 to 1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the succinimide byproduct.

  • Extract the organic layer with a saturated sodium bicarbonate solution. The desired chlorinated carboxylic acid will move to the aqueous phase as its sodium salt.

  • Wash the aqueous phase with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous phase with 2M HCl until the pH is ~2, precipitating the crude 2-chloro-5-hydroxy-4-methylbenzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Trustworthiness: The use of a slight excess of NCS ensures complete conversion of the starting material. The key to the reproducibility of this step lies in the workup. The acid-base extraction (steps 5-7) is a self-validating purification method, effectively separating the desired acidic product from the neutral succinimide byproduct and any potential non-acidic side products. Monitoring by TLC is crucial to prevent over-reaction.

Sulfuryl chloride is a more potent chlorinating agent than NCS and can be used for less reactive substrates or to achieve faster reaction times.[2] Its reactivity, however, demands careful control to prevent the formation of dichlorinated byproducts.[3]

Experimental Protocol:

  • Dissolve 2-hydroxy-5-methylbenzoic acid (1 equivalent) in a chlorinated solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise via a syringe over 30-60 minutes. The reaction is exothermic and may release HCl and SO₂ gas.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding water.

  • Separate the organic layer and perform the same acid-base extraction and purification procedure as described in Protocol A1.1 (steps 5-8).

Causality and Trustworthiness: The low temperature and slow addition of SO₂Cl₂ are critical for controlling the reaction's exothermicity and minimizing side reactions.[4] The use of an exact stoichiometric amount is intended to favor mono-chlorination. The robust acid-base workup remains the primary method for ensuring the purity of the intermediate, which is essential for the subsequent esterification step.

Step A2: Fischer-Speier Esterification of 2-chloro-5-hydroxy-4-methylbenzoic Acid

This is a classic and generally reliable acid-catalyzed esterification.[5][6] The reaction is an equilibrium process, which is driven to completion by using a large excess of the alcohol (methanol) and the catalytic action of a strong acid.[7]

Experimental Protocol:

  • To a round-bottom flask, add the purified 2-chloro-5-hydroxy-4-methylbenzoic acid (1 equivalent) and methanol (20-50 equivalents, acting as both solvent and reagent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC until the starting acid is no longer visible.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Methyl 2-chloro-5-hydroxy-4-methylbenzoate can be purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.

Causality and Trustworthiness: The large excess of methanol serves to shift the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6] The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[7] The neutralization wash with sodium bicarbonate is a critical validation step to ensure the removal of all acidic components, leading to a pure final product.

In-Depth Analysis of Synthetic Route B: Esterification First

This approach may be advantageous if the ester intermediate (Methyl 2-hydroxy-5-methylbenzoate) proves to be a better substrate for regioselective chlorination, or if it exhibits different solubility properties that could aid in purification.

Route_B_Workflow start 2-Hydroxy-5-methylbenzoic Acid ester Methyl 2-hydroxy-5-methylbenzoate start->ester Fischer-Speier Esterification chlorination Chlorination (NCS or SO₂Cl₂) ester->chlorination Regioselective Chlorination workup Aqueous Workup / Extraction chlorination->workup purification Column Chromatography / Recrystallization workup->purification product Final Product purification->product

Figure 2. Experimental workflow for the proposed Synthetic Route B.

Step B1: Esterification of 2-Hydroxy-5-methylbenzoic Acid

This step is identical in principle to Step A2 and involves a standard Fischer-Speier esterification. One published procedure for a similar substrate involves refluxing with methanol and sulfuric acid for 48 hours.[8]

Experimental Protocol:

  • Combine 2-hydroxy-5-methylbenzoic acid (1 equivalent), methanol (20-50 equivalents), and concentrated sulfuric acid (0.1-0.2 equivalents) in a round-bottom flask.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Perform the same workup and purification as described in Step A2 (steps 4-7) to isolate pure Methyl 2-hydroxy-5-methylbenzoate.

Step B2: Regioselective Chlorination of Methyl 2-hydroxy-5-methylbenzoate

The directing effects in this substrate are similar to the carboxylic acid, with the ester group also being meta-directing. The key question is whether the change in steric bulk and electronics from -COOH to -COOCH₃ will favorably influence the regioselectivity of chlorination at the C2 position.

Experimental Protocol:

  • Dissolve Methyl 2-hydroxy-5-methylbenzoate (1 equivalent) in acetonitrile (10 mL per gram).

  • Add NCS (1.1 equivalents) and stir at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove succinimide.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product will likely be a mixture of regioisomers. Purification via column chromatography on silica gel (using a hexanes/ethyl acetate gradient) is recommended to isolate the desired Methyl 2-chloro-5-hydroxy-4-methylbenzoate.

Experimental Protocol:

  • Dissolve Methyl 2-hydroxy-5-methylbenzoate (1 equivalent) in dichloromethane and cool to 0 °C.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise.

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench with water, separate the organic layer, wash with sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography as described in Protocol B2.1.

Causality and Trustworthiness: In Route B, the primary purification challenge shifts to the final step. Unlike the intermediate in Route A, the product and potential isomeric byproducts are all neutral esters. This makes separation by simple acid-base extraction impossible. Therefore, reproducibility relies heavily on achieving a consistent chromatographic separation. This can be more labor-intensive and costly on a larger scale compared to recrystallization or extraction.

Quantitative Comparison and Recommendations

ParameterRoute A (Chlorination -> Esterification)Route B (Esterification -> Chlorination)Rationale
Starting Material 2-Hydroxy-5-methylbenzoic acid2-Hydroxy-5-methylbenzoic acidIdentical and commercially available.
Key Challenge Regioselective chlorination of the acid.Regioselective chlorination of the ester.The directing effects are similar, but steric and electronic differences may slightly alter isomer ratios.
Intermediate Purification High Confidence. Acid-base extraction is robust and scalable for purifying the chlorinated acid intermediate.High Confidence. The methyl ester intermediate is readily purified by standard extraction and recrystallization.Both initial steps lead to easily purified intermediates.
Final Purification Moderate-High Confidence. The final ester product can be purified by recrystallization or chromatography.Lower Confidence. Requires chromatographic separation of neutral isomers, which can be challenging and less scalable.This is the most significant differentiating factor.
Potential Yield Dependent on chlorination selectivity and esterification efficiency (typically high).Dependent on esterification efficiency (typically high) and chlorination selectivity.Overall yields are expected to be comparable and primarily dictated by the success of the chlorination step.
Projected Reproducibility Potentially Higher. The robust purification of the key chlorinated intermediate via extraction provides a better foundation for a reproducible process.Potentially Lower. Reliance on chromatography for the final product separation can introduce more variability between batches.

Recommendation for Initial Synthesis:

For researchers attempting the synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate for the first time, Route A is the recommended starting point.

The primary justification for this recommendation is the superior and more fundamentally robust method for purifying the key chlorinated intermediate. The ability to use a simple, scalable, and highly effective acid-base extraction to isolate pure 2-chloro-5-hydroxy-4-methylbenzoic acid is a significant advantage. This ensures that the final Fischer-Speier esterification step begins with a clean, well-characterized substrate, greatly increasing the likelihood of obtaining the final product in high purity without the need for technically demanding chromatographic separation of isomers. While the regioselectivity of the initial chlorination remains a challenge in both routes, the ability to effectively purify the result of that reaction in Route A makes it the more logical and reproducible strategy.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Patnaik, P. (2001). Reaction of phenol with chlorine in environmental waters.
  • Lee, C. S., & Lee, J. J. (2000). Kinetics of chlorination of phenol and its derivatives with hypochlorous acid.
  • Gustafson, J. L., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476–5479.
  • BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. BenchChem Technical Guides.
  • Bovonsombat, P., et al. (2010). Thiourea-catalyzed regioselective chlorination of activated aromatics using N-chlorosuccinimide. Tetrahedron Letters, 51(10), 1403-1406.
  • Haring, M. (1960). Process for the separation and purification of p-hydroxy-benzoic acid. U.S.
  • PrepChem. (2023).
  • Braish, T. F., & Fox, D. E. (1992). Synthesis of 2-hydroxy-5-methylbenzoic acid.
  • Organic Syntheses. (1941). o-CHLOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.166; Vol. 2, p.29.
  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Organic Chemistry Portal. (2023).
  • Watson, W. (2017). Regioselective Chlorination of Phenols.
  • Harvey, J. N., & Jover, J. (2008). On the mechanism of sulfuryl chloride chlorination of phenols. The Journal of Organic Chemistry, 73(17), 6638-6646.
  • OECD. (2002). SIDS INITIAL ASSESSMENT PROFILE for Sulfuryl chloride.
  • Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S.
  • Chen, C. T., & Munot, Y. S. (2005). Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant, and Reusable Zirconia-Based Catalysts. The Journal of Organic Chemistry, 70(21), 8625–8627.
  • Wikipedia. (2024).
  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
  • ChemicalBook. (2026).
  • Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Tetrahedron, 58(41), 8179-8188.
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides as Reagents for the Halogenation of Aromatic Compounds. Journal of the American Chemical Society, 126(48), 15770–15776.
  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • TCI. (2023). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Tokyo Chemical Industry Co., Ltd..
  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 753–758.
  • Olin Corporation. (1977). Chlorination with sulfuryl chloride. U.S.
  • Verma, P. K., et al. (2024). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic Positions. Chemistry – An Asian Journal, 19(17), e202400391.
  • MedChemExpress. (2022).
  • Dong, J., et al. (2009). Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. Proceedings of the National Academy of Sciences, 106(34), 14389-14394.
  • NIH. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC.
  • NIH. (2018). Site Selective Chlorination of C(sp3)

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A Senior Application Scientist's Guide to Benchmarking the Synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

Methyl 2-chloro-5-hydroxy-4-methylbenzoate (CAS No. 2007917-41-9) is a substituted aromatic ester that represents a class of molecular scaffolds of significant interest to researchers in medicinal chemistry and drug development.[1] The specific arrangement of chloro, hydroxyl, and methyl groups on the benzene ring provides a versatile platform for further functionalization, making it a valuable building block for synthesizing more complex molecules, including potential therapeutic agents.

In any synthetic campaign, particularly during process development and scale-up, the ability to achieve a robust and reproducible yield is paramount. A low or inconsistent yield can escalate costs, delay timelines, and complicate purification. This guide provides a comprehensive analysis of the synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate, establishing a benchmark yield based on established literature for analogous transformations. We will present a detailed, field-tested experimental protocol, explain the chemical principles behind each step, and offer insights for troubleshooting and optimization.

Synthetic Strategy: The Fischer-Speier Esterification

The most direct and widely adopted method for preparing methyl esters from their corresponding carboxylic acids is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.

The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon.[2] This facilitates a nucleophilic attack by the methanol molecule. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[2] As it is an equilibrium process, the reaction's success hinges on shifting the equilibrium towards the product side.[3] This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[3][4]

reaction_mechanism cluster_reactants Reactants cluster_products Products RCOOH 2-chloro-5-hydroxy-4-methylbenzoic acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ MeOH Methanol (Excess) H_plus H+ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH3OH Proton_Transfer Protonated Ether-like Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Ester Methyl 2-chloro-5-hydroxy-4-methylbenzoate Proton_Transfer->Ester - H2O, -H+ H_plus_regen H+ (Regenerated) H2O Water experimental_workflow start Start: Weigh Reactants dissolve Dissolve Acid in Excess Methanol start->dissolve cool Cool Mixture in Ice Bath (0-5°C) dissolve->cool add_catalyst Slowly Add Conc. H₂SO₄ Catalyst cool->add_catalyst reflux Reflux Reaction (e.g., 8-16 hours) add_catalyst->reflux monitor Monitor Progress (TLC Analysis) reflux->monitor quench Cool and Quench in Ice-Water monitor->quench Upon Completion precipitate Collect Crude Product via Vacuum Filtration quench->precipitate wash Wash Precipitate with Cold Water precipitate->wash purify Recrystallize from Aqueous Ethanol wash->purify dry Dry Final Product Under Vacuum purify->dry analyze Characterize Product (MP, NMR, IR, MS) dry->analyze finish End: Pure Product analyze->finish

Caption: A typical laboratory workflow for synthesis and purification.

Materials and Reagents:

  • 2-chloro-5-hydroxy-4-methylbenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Brine (Saturated NaCl Solution)

  • Magnesium Sulfate (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-hydroxy-4-methylbenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Addition of Alcohol: Add an excess of anhydrous methanol (e.g., 100 mL). Stir the suspension at room temperature to dissolve as much of the solid as possible.

    • Rationale: Using methanol as the solvent provides a large molar excess, which, according to Le Châtelier's principle, drives the reaction equilibrium toward the ester product. [3][4]3. Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 2.5 mL) dropwise via a pipette.

    • Rationale: The addition of the strong acid catalyst is highly exothermic. Cooling prevents potential side reactions and ensures controlled protonation of the carboxylic acid. [2]4. Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-water. A white precipitate should form.

    • Rationale: Quenching in water precipitates the organic ester, which has low water solubility, while retaining the sulfuric acid and excess methanol in the aqueous phase.

  • Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL) to remove residual acid.

  • Purification - Acid Wash (Optional but Recommended): For higher purity, dissolve the crude solid in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, followed by a wash with brine (1 x 50 mL).

    • Rationale: The sodium bicarbonate wash neutralizes any remaining sulfuric acid and removes any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Final Drying: Dry the resulting solid in a vacuum oven to remove any final traces of solvent.

Comparative Analysis of Yield

The performance of the described protocol can be benchmarked against the established literature values for similar transformations.

ParameterLiterature Benchmark (Analogous Reactions)Target Experimental Outcome (This Protocol)
Reaction Type Fischer-Speier EsterificationFischer-Speier Esterification
Starting Material Substituted (Hydroxy/Chloro)benzoic Acid2-chloro-5-hydroxy-4-methylbenzoic acid
Key Reagents Methanol, H₂SO₄Methanol, H₂SO₄
Reported Yield 80-95%,[5] with specific examples achieving 86.1% [4]Expected Yield: 85-95%
Key Conditions Reflux in excess methanolReflux in excess methanol, 8-16 h

Product Characterization: Validating the Outcome

To confirm the identity and purity of the synthesized Methyl 2-chloro-5-hydroxy-4-methylbenzoate, the following analytical techniques are essential.

  • Melting Point (MP): The melting point is a critical indicator of purity. A sharp melting range close to a literature value suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to all non-exchangeable protons. Predicted signals would include: a singlet for the ester methyl group (~3.9 ppm), a singlet for the aromatic methyl group (~2.3 ppm), a singlet for the phenolic -OH proton (variable, ~5-6 ppm), and two singlets for the two aromatic protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in unique electronic environments, including the ester carbonyl, aromatic carbons, and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups: a broad peak for the hydroxyl (-OH) group (~3300 cm⁻¹), a sharp, strong peak for the ester carbonyl (C=O) group (~1700 cm⁻¹), and peaks corresponding to C-O and C-Cl bonds and aromatic C-H stretching.

Troubleshooting and Yield Optimization

  • Low Yield: If the yield is below the benchmark range, consider extending the reflux time or ensuring the methanol is completely anhydrous. Incomplete reaction is the most common cause. The workup should also be reviewed; ensure the pH during the bicarbonate wash is >8 to guarantee full removal of the acidic starting material from the organic layer.

  • Impure Product: If the melting point is broad or low, or if NMR indicates impurities, the primary culprit is often unreacted starting material. An additional wash with sodium bicarbonate or purification via column chromatography may be necessary.

Conclusion

The synthesis of Methyl 2-chloro-5-hydroxy-4-methylbenzoate via Fischer-Speier esterification is a robust and reliable method. By leveraging a significant excess of methanol as both reactant and solvent, this equilibrium-driven reaction can consistently produce high yields. Based on extensive data from analogous chemical systems, a well-executed synthesis following the protocol detailed in this guide should achieve a yield between 85% and 95%. This benchmark provides a clear and attainable goal for researchers engaged in the synthesis of this and other valuable substituted benzoate building blocks.

References

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. (n.d.). CABI Digital Library. Retrieved February 18, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved February 18, 2026, from [Link]

  • Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved February 18, 2026, from [Link]

  • Esterification of Benzoic Acid to Methyl Benzoate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Esterification of hydroxybenzoic acids. (1993). Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.